Technical Documentation Center

5-(3-Fluorophenyl)isoxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(3-Fluorophenyl)isoxazole
  • CAS: 387358-55-6

Core Science & Biosynthesis

Foundational

Pharmacological Architecture of 3-Fluorophenyl Isoxazole Derivatives: A Technical Analysis

Executive Summary This technical guide analyzes the pharmacological significance of 3-fluorophenyl isoxazole derivatives, a privileged scaffold in modern medicinal chemistry. The integration of a 3-fluorophenyl moiety wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological significance of 3-fluorophenyl isoxazole derivatives, a privileged scaffold in modern medicinal chemistry. The integration of a 3-fluorophenyl moiety with an isoxazole core creates a synergistic pharmacophore that exhibits enhanced metabolic stability, optimized lipophilicity, and potent biological activity. This guide details the synthetic pathways, structure-activity relationships (SAR), and therapeutic applications of these derivatives, specifically focusing on their role as Monoamine Oxidase B (MAO-B) inhibitors and antimicrobial agents.

The Medicinal Chemistry Rationale

The 3-fluorophenyl isoxazole scaffold is not merely a structural variation; it is a calculated design choice to overcome specific pharmacokinetic hurdles.

The Isoxazole Core as a Bioisostere

The 1,2-oxazole (isoxazole) ring acts as a non-classical bioisostere of the amide bond (–CONH–) and ester linkages. Unlike amides, the isoxazole ring is rigid, locking the substituents at the C3 and C5 positions into a specific vector orientation that favors receptor binding while resisting hydrolytic cleavage by peptidases or esterases.

The "Fluorine Effect" at the C3-Phenyl Ring

Substituting hydrogen with fluorine at the meta (3-position) of the phenyl ring confers three critical advantages:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking cytochrome P450-mediated oxidative metabolism at that position.

  • Lipophilicity Modulation: Fluorine increases the lipophilicity (

    
    ) of the molecule, facilitating passive transport across the Blood-Brain Barrier (BBB)—a critical requirement for neuroactive drugs targeting MAO-B.
    
  • Electronic Tuning: The high electronegativity of fluorine withdraws electron density from the phenyl ring, altering the pKa of neighboring functional groups and influencing

    
     stacking interactions within enzyme active sites (e.g., the aromatic cage of MAO-B).
    

Synthetic Architecture: [3+2] Dipolar Cycloaddition

The most robust method for constructing the 3-fluorophenyl isoxazole core is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. This reaction is favored for its high regioselectivity, typically yielding the 3,5-disubstituted isomer as the major product.

Reaction Mechanism Visualization

The following diagram outlines the synthetic workflow, highlighting the in situ generation of the nitrile oxide from 3-fluorobenzaldehyde oxime.

SynthesisWorkflow Start 3-Fluorobenzaldehyde Oxime Oxime Intermediate (NH2OH·HCl) Start->Oxime Condensation NitrileOxide Nitrile Oxide (In Situ) (via Chloramine-T or NCS) Oxime->NitrileOxide Oxidative Dehydrogenation Transition [3+2] Cycloaddition Transition State NitrileOxide->Transition + Dipolarophile Dipolarophile Alkyne/Alkene (R-C≡CH) Dipolarophile->Transition Product 3-(3-Fluorophenyl) isoxazole Derivative Transition->Product Regioselective Cyclization

Figure 1: Step-wise synthetic pathway for generating the 3-fluorophenyl isoxazole scaffold via 1,3-dipolar cycloaddition.

Therapeutic Applications & Mechanism of Action[1][2]

Neurodegeneration: MAO-B Inhibition

The 3-fluorophenyl isoxazole derivatives have emerged as potent, reversible inhibitors of Monoamine Oxidase B (MAO-B). MAO-B is responsible for the catabolism of dopamine; its inhibition preserves dopamine levels in the striatum, providing symptomatic relief in Parkinson’s Disease (PD).

  • Mechanism: The isoxazole ring occupies the entrance cavity of the MAO-B active site, while the 3-fluorophenyl group engages in hydrophobic and electrostatic interactions with the FAD cofactor environment.

  • Selectivity: The specific geometry of the 3,5-substitution pattern often confers high selectivity for MAO-B over MAO-A, reducing the risk of the "cheese effect" (hypertensive crisis induced by tyramine).

MAOB_Pathway Dopamine Dopamine (Neurotransmitter) Metabolites DOPAC + H2O2 (Oxidative Stress) Dopamine->Metabolites Degradation MAOB MAO-B Enzyme (Mitochondrial) MAOB->Dopamine Catabolizes Inhibitor 3-Fluorophenyl Isoxazole Derivative Inhibitor->MAOB Inhibits (Reversible) Preservation Preserved Synaptic Dopamine Levels Inhibitor->Preservation Result Clinical Alleviation of Parkinsonian Symptoms Preservation->Clinical Therapeutic Effect

Figure 2: Pharmacological cascade of MAO-B inhibition by isoxazole derivatives leading to neuroprotection.

Antimicrobial Activity

Derivatives substituted with a 3-fluorophenyl group have demonstrated significant efficacy against Gram-positive bacteria (e.g., S. aureus) and specific fungal strains.

  • Target: Evidence suggests interference with bacterial DNA gyrase (Topoisomerase II), preventing DNA replication.

  • SAR Insight: The fluorine atom enhances cell wall penetration, while the isoxazole nitrogen can act as a hydrogen bond acceptor in the ATP-binding pocket of the gyrase B subunit.

Experimental Protocols

Protocol A: Synthesis of 3-(3-Fluorophenyl)-5-phenylisoxazole

Rationale: This protocol uses the "Click Chemistry" approach, utilizing Chloramine-T to generate the nitrile oxide in situ, avoiding the isolation of unstable intermediates.

Materials:

  • 3-Fluorobenzaldehyde oxime (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Chloramine-T trihydrate (1.2 equiv)

  • Ethanol (Solvent)

Methodology:

  • Preparation: Dissolve 3-fluorobenzaldehyde oxime (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Addition: Add phenylacetylene (12 mmol) to the solution.

  • Initiation: Slowly add Chloramine-T trihydrate (12 mmol) portion-wise over 15 minutes at room temperature. Note: The reaction is exothermic; ensure temperature monitoring.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (hexane/ethyl acetate 8:2).

  • Work-up: Cool the mixture to room temperature. Pour into crushed ice/water (100 mL).

  • Isolation: Filter the resulting precipitate. Wash with cold water (3 x 20 mL) to remove sulfonamide by-products.

  • Purification: Recrystallize from ethanol/water or purify via column chromatography to yield the target isoxazole.

Protocol B: MAO-B Inhibition Assay (Fluorometric)

Rationale: This assay validates the biological activity of the synthesized compound using Amplex Red, a sensitive probe that reacts with H₂O₂ generated during monoamine oxidation.

Reagents:

  • Recombinant Human MAO-B (Sigma-Aldrich)

  • Substrate: p-Tyramine or Benzylamine

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP)

  • Buffer: 0.1 M Sodium Phosphate (pH 7.4)

Methodology:

  • Incubation: Incubate 10 µL of the test compound (various concentrations dissolved in DMSO) with recombinant MAO-B enzyme (0.5 U/mL) in phosphate buffer for 15 minutes at 37°C.

  • Substrate Addition: Add 50 µL of reaction mixture containing the substrate (p-Tyramine, 1 mM), Amplex Red (200 µM), and HRP (1 U/mL).

  • Kinetic Measurement: Measure fluorescence immediately using a microplate reader (Excitation: 545 nm, Emission: 590 nm) every 1 minute for 30 minutes.

  • Analysis: Calculate the slope of fluorescence increase (velocity). Determine IC50 by plotting % inhibition vs. log[Concentration].

Quantitative Data Summary

The following table summarizes typical SAR trends observed in 3-phenyl isoxazole derivatives, highlighting the impact of fluorine substitution.

Substituent (R)Log P (Lipophilicity)Metabolic Stability (t1/2)MAO-B IC50 (nM)Primary Effect
H (Unsubstituted) 2.1Moderate150 - 300Baseline activity.
4-OCH3 (Methoxy) 2.0Low80 - 150Electron donor; prone to demethylation.
3-F (Fluorine) 2.5 High 20 - 60 Metabolic block; enhanced BBB penetration.
4-Cl (Chlorine) 2.8High40 - 90Good potency but lower solubility than F-analogs.

Note: Data values are representative ranges derived from comparative SAR studies in referenced literature.

Structure-Activity Relationship (SAR) Visualization[3]

SAR_Logic Core Isoxazole Core (Bioisostere of Amide) Pos3 Position 3: 3-Fluorophenyl (Lipophilicity + Metabolic Stability) Core->Pos3 Rigid Linker Pos5 Position 5: Variable Region (Determines Target Specificity) Core->Pos5 Vector Orientation Interaction2 H-Bond Acceptor (Nitrogen) Core->Interaction2 Pharmacophore Interaction1 Pi-Pi Stacking (Enzyme Pocket) Pos3->Interaction1 Enhanced by F

Figure 3: Structural logic of the 3-fluorophenyl isoxazole scaffold.

References

  • Agrawal, N., & Mishra, P. (2018). Isoxazole derivatives showing antimicrobial activity.[1][2][3][4][5] ResearchGate.[6]

  • Dizaji, M. F., et al. (2025).[3] Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate.[6]

  • Hassan, G. S., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioorganic Chemistry.

  • Kumar, D., et al. (2020). Synthesis and biological evaluation of novel isoxazole derivatives from acridone. Archiv der Pharmazie.

  • Carradori, S., et al. (2016). 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. (Note: Provides comparative SAR data for phenyl-substituted scaffolds).

  • Komatsuda, M., et al. (2022).[7] Ring-Opening Fluorination of Isoxazoles. Organic Letters.

Sources

Exploratory

Structure-Activity Relationship (SAR) of Fluorinated Isoxazoles: A Technical Guide

Executive Summary The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its ability to function as a bioisostere of amide and ester bonds while imposing rigid vectorality on substituents. However...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its ability to function as a bioisostere of amide and ester bonds while imposing rigid vectorality on substituents. However, the native isoxazole ring often suffers from metabolic liabilities, particularly oxidative ring opening and C4-hydroxylation.

The strategic incorporation of fluorine—either directly on the ring or within pendant groups (e.g.,


)—fundamentally alters the scaffold's physicochemical profile. This guide details the structure-activity relationships (SAR) of fluorinated isoxazoles, focusing on electronic modulation, metabolic blocking, and lipophilicity tuning. It provides a validated synthetic workflow and a decision matrix for optimizing this chemotype.

Physicochemical Rationale: The "Fluorine Effect"

To rationally design fluorinated isoxazoles, one must understand how fluorine perturbs the aromatic system compared to the hydrogenated parent.

Electronic Modulation and pKa

The isoxazole ring is


-deficient. Introducing a strongly electronegative group like trifluoromethyl (

) at the C3 or C5 position further depletes electron density.
  • Acidity Modulation: A C3-

    
     group increases the acidity of the C4-proton (if unsubstituted), making it a potential hydrogen bond donor in specific protein pockets.
    
  • Dipole Moment: The vector sum of the N-O bond dipole and the C-F bond dipoles creates a strong, directional electrostatic field. This is critical for orienting the molecule within the binding pocket, particularly in hydrophobic channels (e.g., GABA receptors or COX-2 active sites).

Metabolic Stability (The C4 Blockade)

The C4 position of the isoxazole ring is electronically enriched relative to C3/C5 and is a primary site for cytochrome P450-mediated oxidation.

  • Mechanism: P450 enzymes typically attack the C4 position, leading to hydroxylation or ring scission (as seen in the metabolism of Leflunomide to its active metabolite).

  • The Fluorine Shield: Direct fluorination at C4 (

    
    ) blocks this metabolic soft spot. The high strength of the C-F bond (
    
    
    
    ) renders this position inert to oxidative attack, significantly extending half-life (
    
    
    ) without drastically increasing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

Synthetic Architecture

Reliable access to regiochemically defined fluorinated isoxazoles is a prerequisite for SAR studies. The most robust method is the [3+2] Cycloaddition of Nitrile Oxides , specifically utilizing trifluoroacetohydroximoyl bromide as a precursor for the 3-trifluoromethyl scaffold.

Validated Synthetic Pathway (DOT Visualization)

The following diagram outlines the regioselective synthesis of 3-(trifluoromethyl)-5-substituted isoxazoles.

SyntheticPathway Start Trifluoroacetaldehyde Oxime Bromination Bromination (NBS/DMF) Start->Bromination Inter Trifluoroacetohydroximoyl Bromide Bromination->Inter Electrophilic subst. Base Base Mediated Dehydrohalogenation Inter->Base Et3N or NaHCO3 Dipole Nitrile Oxide (In Situ) Base->Dipole -HBr Cyclo [3+2] Cycloaddition Dipole->Cyclo Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cyclo Product 3-CF3-5-Aryl Isoxazole Cyclo->Product Regioselective

Figure 1: Regioselective synthesis of 3-trifluoromethyl isoxazoles via in situ generation of nitrile oxides.

SAR Deep Dive: Positional Analysis

The C3-Trifluoromethyl Motif

Replacing a C3-methyl (common in native ligands) with a C3-trifluoromethyl group is a high-impact modification.

  • Lipophilicity: Increases LogP by ~1.0–1.2 units. This enhances membrane permeability but may require solubilizing groups elsewhere to prevent non-specific binding.

  • Potency: In ROR

    
    t inverse agonists, the C3-
    
    
    
    group occupies a hydrophobic pocket that tolerates the slightly larger volume of
    
    
    while exploiting the electron-withdrawing nature to strengthen
    
    
    -stacking interactions of the isoxazole core.
The C5-Position

The C5 position dictates the primary vector of the pharmacophore.

  • Steric Tolerance: This position usually accommodates large aryl or heteroaryl groups.

  • Fluorine on the C5-Aryl Group: Introducing fluorine on the phenyl ring attached to C5 (e.g., 4-fluorophenyl) is often more effective than fluorinating the isoxazole ring itself if the goal is to modulate metabolic clearance without altering the core geometry.

The C4-Fluoro "Stealth" Modification

Direct fluorination at C4 is challenging synthetically but highly rewarding.

  • Bioisosterism: 4-F-isoxazole mimics the electrostatics of a 1,2,4-oxadiazole but with greater hydrolytic stability.

  • Validation: In COX-2 inhibitors (Valdecoxib analogs), C4-fluorination maintained potency while reducing the formation of reactive ring-opened metabolites.

SAR Decision Matrix (Data Summary)
ModificationEffect on LogPMetabolic StabilityElectronic Effect (

)
Primary Utility
C3-CH3 BaselineModerate (benzylic oxid.)Weak DonorStandard scaffold
C3-CF3 +1.2HighStrong WithdrawalPotency boost / Hydrophobic pocket fill
C4-H BaselineLow (Oxidative soft spot)NeutralNative ligand
C4-F +0.2Very High (Blocks oxid.)WithdrawalMetabolic blocking / pKa lowering
C5-Aryl-F +0.3High (Blocks P450)VariableTuning clearance / Solubility

Experimental Protocols

Protocol A: Synthesis of 3-(Trifluoromethyl)-5-phenylisoxazole

Rationale: This protocol utilizes the [3+2] cycloaddition pathway described in Figure 1. It is chosen for its high regioselectivity (>95:5) favoring the 3,5-isomer over the 3,4-isomer.

Reagents:

  • Trifluoroacetaldehyde ethyl hemiacetal (Precursor)

  • Hydroxylamine hydrochloride[1]

  • N-Bromosuccinimide (NBS)

  • Phenylacetylene[2]

  • Triethylamine (

    
    )
    
  • Solvents: DMF, Toluene, Ethyl Acetate.

Step-by-Step Methodology:

  • Oxime Formation:

    • Reflux trifluoroacetaldehyde ethyl hemiacetal with hydroxylamine hydrochloride in water/ethanol (1:1) for 4 hours.

    • Extract with ether, dry over

      
      , and concentrate to yield trifluoroacetaldehyde oxime. Checkpoint: Confirm structure via 
      
      
      
      -NMR (broad singlet for OH).
  • Bromination (Generation of Hydroximoyl Bromide):

    • Dissolve the oxime (10 mmol) in DMF (20 mL) at 0°C.

    • Add NBS (11 mmol) portion-wise over 30 minutes. Caution: Exothermic.

    • Stir at room temperature (RT) for 12 hours.

    • Dilute with water, extract with ether, and wash with brine. Concentrate to obtain trifluoroacetohydroximoyl bromide.[2] Stability Note: Use immediately or store at -20°C.

  • Cycloaddition:

    • Dissolve trifluoroacetohydroximoyl bromide (5 mmol) and phenylacetylene (5.5 mmol) in Toluene (15 mL).

    • Add

      
       (6 mmol) dropwise over 1 hour using a syringe pump. Rationale: Slow addition keeps the concentration of the reactive nitrile oxide low, preventing dimerization to furoxan.
      
    • Stir at RT for 12 hours.

    • Filter the triethylamine hydrobromide salt.

    • Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc 95:5).

Validation Criteria:

  • Yield: Expect 75–85%.

  • Regiochemistry:

    
    -NMR should show a singlet at ~6.9 ppm (C4-H). The absence of other isomers confirms the 3,5-substitution pattern.
    
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Rationale: To quantify the "Fluorine Shield" effect at C4.

  • Incubation: Incubate test compound (1

    
    ) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Success Metric: A C4-fluorinated analog should exhibit a

      
      -fold increase in 
      
      
      
      compared to the C4-H parent.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meijer, F. A., et al. (2021).[3] Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt.[3][4] Journal of Medicinal Chemistry, 64(13), 9238–9258.[3] Link

  • Sloop, J. C. (2023). Fluorinated Isoxazoles: Synthesis and Bioactivity. Molecules, 28(3), 1234. Link

  • Lozano, V., et al. (2022).[5] Regioselective Synthesis of 3-Trifluoromethylisoxazoles via [3+2] Cycloaddition. Journal of Organic Chemistry, 87(5), 3450-3462. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Foundational

An In-depth Technical Guide to 5-(3-Fluorophenyl)isoxazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(3-Fluorophenyl)isoxazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Fluorophenyl)isoxazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in the design of novel therapeutic agents. The incorporation of a fluorophenyl group at the 5-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacological profile.

This technical guide provides a comprehensive overview of 5-(3-Fluorophenyl)isoxazole, encompassing its core molecular data, detailed synthesis protocols, spectroscopic characterization, and an exploration of its current and potential applications in drug development.

Core Molecular Data

A thorough understanding of the fundamental properties of 5-(3-Fluorophenyl)isoxazole is crucial for its application in research and development. The key molecular and physical data are summarized in the table below.

PropertyValueSource
CAS Number 387358-55-6[1]
Molecular Formula C₉H₆FNO[1]
Molecular Weight 163.15 g/mol [1]
Appearance White powder[2]
Storage Conditions Sealed in dry, 2-8°C[1]
Topological Polar Surface Area (TPSA) 26.03 Ų[1]
logP 2.4807[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]

Synthesis of 5-(3-Fluorophenyl)isoxazole

The synthesis of 5-arylisoxazoles can be achieved through various synthetic routes. A common and effective method involves the reaction of a chalcone derivative with hydroxylamine, leading to the formation of the isoxazole ring. Below is a detailed, step-by-step protocol for a representative synthesis of 5-(3-Fluorophenyl)isoxazole.

Experimental Protocol: Synthesis from a Brominated Chalcone Precursor

This protocol is adapted from established methods for the synthesis of 5-arylisoxazoles.[3]

Step 1: Synthesis of the Brominated Chalcone Precursor

The synthesis begins with the formation of a brominated chalcone, which serves as the key intermediate.

Step 2: Cyclization to form the Isoxazole Ring

The brominated chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base to facilitate the cyclization and formation of the isoxazole ring. The reaction is typically refluxed to ensure completion.[3]

A generalized workflow for the synthesis of 5-(3-Fluorophenyl)isoxazole.

Detailed Methodology:

  • Reaction Setup: To a solution of the appropriate brominated chalcone (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and a base (e.g., sodium hydroxide or potassium carbonate, 2-3 equivalents).

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 5-(3-Fluorophenyl)isoxazole.[3]

Spectroscopic Characterization

The structural elucidation of 5-(3-Fluorophenyl)isoxazole is confirmed through various spectroscopic techniques. The expected spectral data are outlined below, based on the analysis of closely related isoxazole derivatives.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl ring and the protons of the isoxazole ring. The proton on the isoxazole ring typically appears as a singlet in the downfield region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the isoxazole ring are particularly diagnostic.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • C-H stretching vibrations of the aromatic and isoxazole rings.

  • C=N stretching of the isoxazole ring.

  • C=C stretching of the aromatic and isoxazole rings.

  • C-F stretching of the fluorophenyl group.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, further confirming the molecular formula.[4]

Applications in Drug Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6] The presence of the fluorophenyl group in 5-(3-Fluorophenyl)isoxazole can further enhance its therapeutic potential.[2]

Anticancer Potential:

Numerous studies have highlighted the potential of isoxazole derivatives as anticancer agents.[6] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The fluorophenyl moiety may contribute to improved binding affinity with biological targets and enhanced metabolic stability.

Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Isoxazole 5-(3-Fluorophenyl)isoxazole Isoxazole->Akt Inhibition

A potential mechanism of action for isoxazole derivatives in cancer therapy.

Anti-inflammatory and Antioxidant Activity:

Isoxazole derivatives have also been investigated for their anti-inflammatory and antioxidant properties.[6] The mechanism of action may involve the scavenging of free radicals and the modulation of inflammatory pathways. The antioxidant potential of fluorophenyl-isoxazole-carboxamide derivatives has been demonstrated, suggesting that 5-(3-Fluorophenyl)isoxazole may also possess similar activities.[6]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-(3-Fluorophenyl)isoxazole. Based on the safety data for related isoxazole compounds, the following hazards should be considered:

  • Causes skin irritation (H315) [7]

  • Causes serious eye irritation (H319) [7]

  • May cause respiratory irritation (H335) [7]

Recommended Precautionary Measures:

  • Prevention: Wash hands thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[7]

  • Response:

    • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[7]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[7]

  • Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7]

Conclusion

5-(3-Fluorophenyl)isoxazole is a compound with significant potential for application in drug discovery and development. Its synthesis is achievable through established chemical routes, and its structure can be readily characterized by standard spectroscopic methods. The presence of the isoxazole core and the fluorophenyl substituent suggests a promising profile for various therapeutic applications, particularly in the areas of oncology and inflammatory diseases. Further research into the specific biological targets and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • Song, A., et al. (2015). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 20(10), 18047-18058. [Link]

  • Supporting Information for Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18139. [Link]

  • Al-Ostoot, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18139. [Link]

Sources

Exploratory

An In-depth Technical Guide to Assessing the Metabolic Stability of 5-(3-Fluorophenyl)isoxazole in Drug Discovery

Abstract In the landscape of modern drug discovery, understanding a compound's metabolic fate is a cornerstone of successful lead optimization and candidate selection. Poor metabolic stability can lead to low bioavailabi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, understanding a compound's metabolic fate is a cornerstone of successful lead optimization and candidate selection. Poor metabolic stability can lead to low bioavailability, short duration of action, and the formation of potentially toxic metabolites, ultimately derailing promising therapeutic candidates. This technical guide provides a comprehensive framework for evaluating the metabolic stability of 5-(3-Fluorophenyl)isoxazole, a scaffold of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its metabolism, present detailed, field-proven protocols for in vitro assessment, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to build a robust, self-validating system for metabolic stability screening.

Introduction: The Strategic Imperative of Metabolic Stability

The journey of a drug from administration to its target is fraught with biological hurdles, chief among them being metabolic transformation. The body's enzymatic machinery, primarily located in the liver, is designed to modify and eliminate foreign substances (xenobiotics). If a drug is metabolized too quickly, it may never reach a therapeutic concentration in the bloodstream.[1] Conversely, very slow metabolism can lead to accumulation and potential toxicity.[1] Therefore, early assessment of metabolic stability is not merely a screening step but a critical, data-driven approach to designing molecules with favorable pharmacokinetic profiles.[2]

The 5-(3-Fluorophenyl)isoxazole scaffold combines two key structural features with significant implications for metabolism:

  • The Isoxazole Ring: This five-membered heterocycle is present in several approved drugs.[3] However, it can be susceptible to metabolic cleavage, which can be a major route of degradation or, in some cases, a pathway to bioactivation.[4][5]

  • The Fluorophenyl Group: The introduction of a fluorine atom onto an aromatic ring is a common medicinal chemistry strategy to enhance metabolic stability.[6][7][8] Fluorine's high electronegativity can shield adjacent C-H bonds from oxidative attack by cytochrome P450 (CYP) enzymes, a primary driver of Phase I metabolism.[9][10]

This guide will systematically explore the interplay of these features and provide the methodologies to quantify their impact on the metabolic fate of 5-(3-Fluorophenyl)isoxazole.

Predicting Metabolic Liabilities: A Mechanistic Approach

Before embarking on experimental work, a theoretical assessment of potential metabolic "soft spots" is crucial. For 5-(3-Fluorophenyl)isoxazole, the primary metabolic transformations are anticipated to be mediated by CYP enzymes in the liver.[11][12][13]

The most probable metabolic pathways include:

  • Aromatic Hydroxylation: Oxidation of the fluorophenyl ring is a common metabolic route.[14] The fluorine atom is a deactivator, making the ring less susceptible to oxidation than an unsubstituted phenyl ring. However, hydroxylation can still occur, typically at positions ortho or para to the isoxazole substituent.

  • Isoxazole Ring Scission: This is a known metabolic pathway for isoxazole-containing compounds.[4] It can proceed via enzymatic reduction of the N-O bond, leading to the formation of an enone or other reactive species. The substitution pattern on the ring significantly influences its susceptibility to this cleavage.

  • Benzylic Hydroxylation (if applicable): While the parent molecule lacks an aliphatic carbon attached to the rings, derivatives often do. Such positions are prime targets for CYP-mediated oxidation.

  • Phase II Conjugation: Following Phase I oxidation, the newly introduced hydroxyl groups can be conjugated with endogenous molecules like glucuronic acid or sulfate to increase water solubility and facilitate excretion.[2]

The following diagram illustrates these potential metabolic pathways.

cluster_0 Potential Metabolic Pathways of 5-(3-Fluorophenyl)isoxazole cluster_1 Phase I Metabolism (CYP450) cluster_2 Phase II Metabolism Parent 5-(3-Fluorophenyl)isoxazole Met_A Aromatic Hydroxylation (Hydroxylated Phenylisoxazole) Parent->Met_A Oxidation Met_B Isoxazole Ring Scission (e.g., β-keto nitrile) Parent->Met_B Reductive Cleavage Met_C Glucuronide Conjugate Met_A->Met_C UGT Met_D Sulfate Conjugate Met_A->Met_D SULT

Caption: Predicted metabolic pathways for 5-(3-Fluorophenyl)isoxazole.

Experimental Assessment of Metabolic Stability

To quantify the rate of metabolism, in vitro assays using liver-derived subcellular fractions or intact cells are the industry standard.[1][15] These assays allow for the determination of key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t½).[16]

Liver Microsomal Stability Assay

This is the workhorse assay for assessing Phase I metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[17]

Causality Behind Experimental Choices:

  • Why Microsomes? They provide a concentrated, cost-effective source of the primary Phase I enzymes (CYPs).[18]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzyme activity.[19][20] Incubations are run with and without NADPH to confirm that metabolism is CYP-mediated.

  • Why Quench with Acetonitrile? Cold acetonitrile serves two purposes: it stops the enzymatic reaction and precipitates proteins, allowing for a clean supernatant for analysis.[21]

Detailed Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 5-(3-Fluorophenyl)isoxazole in DMSO.

    • Prepare a working solution of the test compound at 100 µM in 0.1 M phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.

    • Prepare a 10 mM NADPH regenerating solution in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add 88 µL of the microsomal suspension to each well.

    • Add 2 µL of the test compound working solution to each well for a final concentration of 2 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the reaction by adding 10 µL of the NADPH solution to the appropriate wells. For the negative control, add 10 µL of phosphate buffer.

    • Incubate at 37°C.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like verapamil or diazepam).[22]

  • Sample Processing and Analysis:

    • Seal the plate and vortex vigorously for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[23][24]

Data Analysis: The concentration of the parent compound at each time point is determined by LC-MS/MS. The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the rate constant (k).

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration in mg/mL) * 1000

Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors found in an intact liver cell.[17] Hepatocyte assays provide a more complete picture, incorporating both Phase I and Phase II metabolism, as well as cellular uptake processes.[2][22]

Causality Behind Experimental Choices:

  • Why Hepatocytes? They contain the full range of hepatic enzymes, including transporters and cofactors for both Phase I and Phase II reactions, offering a more physiologically relevant model.[25][26]

  • Why Cryopreserved Hepatocytes? They offer convenience and retain enzymatic activities similar to fresh hepatocytes, reducing variability between experiments.[26]

Detailed Step-by-Step Protocol:

  • Hepatocyte Plating (for adherent cultures):

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability (should be >80%).

    • Plate the hepatocytes in collagen-coated 24- or 48-well plates at a density of approximately 1 million cells/mL and allow them to attach for several hours or overnight.[27]

  • Incubation:

    • Prepare a working solution of 5-(3-Fluorophenyl)isoxazole in the incubation medium at the desired final concentration (typically 1-5 µM).

    • Remove the plating medium from the attached hepatocytes and add the compound-containing medium.

    • Incubate at 37°C in a humidified CO2 incubator.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect both the medium and the cell lysate by adding ice-cold acetonitrile.[21]

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal assay (vortex, centrifuge).

    • Analyze the supernatant by LC-MS/MS.

Data Analysis: The data analysis is similar to the microsomal assay, with the intrinsic clearance expressed in terms of cell number.

  • Intrinsic Clearance (CLint): CLint (µL/min/10^6 cells) = (0.693 / t½) * (volume of incubation in µL) / (number of cells in millions)

The following diagram outlines the general workflow for these in vitro stability assays.

cluster_workflow In Vitro Metabolic Stability Assay Workflow Prep 1. Preparation (Test Compound, Microsomes/Hepatocytes, Cofactors) Incubate 2. Incubation (37°C, Timed intervals) Prep->Incubate Quench 3. Reaction Quenching (Ice-cold Acetonitrile + Internal Standard) Incubate->Quench Process 4. Sample Processing (Vortex, Centrifuge) Quench->Process Analyze 5. LC-MS/MS Analysis (Quantify Parent Compound) Process->Analyze Data 6. Data Interpretation (Calculate t½ and CLint) Analyze->Data

Caption: General workflow for in vitro metabolic stability assays.

Data Presentation and Interpretation

Clear and concise data presentation is essential for decision-making. The results from the stability assays should be summarized in a table.

Table 1: Hypothetical Metabolic Stability Data for 5-(3-Fluorophenyl)isoxazole

Assay SystemHalf-Life (t½, min)Intrinsic Clearance (CLint)CLint Category
Human Liver Microsomes4534.3 µL/min/mg proteinModerate
Human Hepatocytes3848.2 µL/min/10^6 cellsModerate
Rat Liver Microsomes2561.8 µL/min/mg proteinHigh

Interpretation of Results:

  • Microsomal vs. Hepatocyte Data: The slightly faster clearance in hepatocytes could suggest a minor contribution from Phase II metabolism or other non-CYP enzymes.[17]

  • Species Differences: The higher clearance in rat liver microsomes is a common observation and is critical for selecting the appropriate species for in vivo pharmacokinetic and toxicology studies.

  • Categorization: Compounds are often categorized as having low, moderate, or high clearance. A moderate clearance suggests that the compound is sufficiently stable to warrant further investigation, but there may be opportunities for optimization.

Metabolite Identification: Uncovering the "How"

Identifying the major metabolites is as important as determining the rate of metabolism.[28][29] This process, often termed "Met ID," helps to:

  • Pinpoint the exact metabolic "soft spots" on the molecule.

  • Assess the potential for the formation of pharmacologically active or reactive/toxic metabolites.[30]

  • Guide the next round of chemical synthesis to block sites of metabolism.

Metabolite identification is typically performed using high-resolution mass spectrometry (HRMS) and, for definitive structural elucidation, NMR spectroscopy.[31][32][33] Samples from the in vitro stability assays (usually from a longer incubation time point) are analyzed by LC-HRMS to detect new peaks corresponding to potential metabolites.[28] The mass shift from the parent compound indicates the type of metabolic transformation (e.g., a +16 Da shift indicates hydroxylation).

Strategic Decision-Making and Lead Optimization

The metabolic stability data provides a critical input for the project team's decision-making process.

cluster_decision Decision Tree for Lead Optimization Start Metabolic Stability Data (t½, CLint) Decision1 Is CLint acceptable? Start->Decision1 Proceed Proceed to in vivo PK studies Decision1->Proceed Yes MetID Perform Metabolite ID to find 'soft spots' Decision1->MetID No Redesign Redesign Molecule (Block metabolic sites) MetID->Redesign Reassay Re-run in vitro stability assays Redesign->Reassay Reassay->Decision1

Caption: Decision-making flowchart based on metabolic stability data.

If 5-(3-Fluorophenyl)isoxazole is found to have high clearance, the Met ID data becomes paramount. For instance, if aromatic hydroxylation is identified as the major metabolic route, medicinal chemists can explore strategies such as:

  • Introducing an additional electron-withdrawing group on the phenyl ring to further deactivate it.

  • Altering the substitution pattern to sterically hinder the site of hydroxylation.

This iterative cycle of testing, analysis, and redesign is the essence of modern drug discovery.

Conclusion

The assessment of metabolic stability is a non-negotiable component of the drug discovery process. For a molecule like 5-(3-Fluorophenyl)isoxazole, a systematic evaluation beginning with theoretical predictions and progressing to robust in vitro assays provides the necessary data to make informed decisions. By employing the detailed protocols and interpretive frameworks outlined in this guide, research teams can effectively characterize metabolic liabilities, guide medicinal chemistry efforts, and ultimately increase the probability of advancing compounds with desirable pharmacokinetic properties into preclinical and clinical development.

References

  • Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. PubMed. [Link]

  • How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]

  • Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MeCour Temperature Control. [Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC - PubMed Central. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

  • metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH. [Link]

  • Metabolic Stability Services. Eurofins Discovery. [Link]

  • Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. ACS Publications. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles. ResearchGate. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. Corning. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Metabolite identification in drug discovery. PubMed. [Link]

  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. PubMed. [Link]

  • 3,5-Bis(4-fluorophenyl)isoxazole. PMC. [Link]

  • What's the importance of cytochrome P450 metabolism?. Optibrium. [Link]

  • Your Guide to Metabolomics—Metabolite Identification and Detection. Metabolon. [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC - NIH. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

  • Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf - NIH. [Link]

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning. [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]

  • Cytochrome P450 for Xenobiotic Metabolism. YouTube. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]

  • Methods of Metabolite Identification. Creative Bioarray. [Link]

  • Metabolism of fluorine-containing drugs. ResearchGate. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Microsomal Stability Assay. Creative Bioarray. [Link]

  • The Bioanalytical LC/MS Techniques in Studying the Drug-Juices Interactions for Pharmacokinetics Evaluations. Sapporo Medical Journal. [Link]

Sources

Foundational

An In-depth Technical Guide: The Strategic Role of Fluorine Substitution in Modulating 5-Phenylisoxazole Bioactivity

Abstract The 5-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool for optimizing drug-like properties. This technical guide provides an in-depth analysis of the role of fluorine substitution in modulating the bioactivity of 5-phenylisoxazole derivatives. We will explore the fundamental physicochemical effects of fluorination, its profound impact on pharmacokinetic (ADME) and pharmacodynamic profiles, and the nuanced structure-activity relationships (SAR) that arise from positional substitution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorine chemistry for the rational design of novel therapeutics.

Introduction: The Convergence of a Privileged Scaffold and a Unique Element

The isoxazole ring system is a prominent five-membered heterocycle that is frequently found in bioactive molecules.[1] When coupled with a phenyl group at the 5-position, the resulting 5-phenylisoxazole core offers a synthetically accessible and conformationally stable framework for interacting with a wide array of biological targets. In parallel, the use of fluorine in medicinal chemistry has grown exponentially over the past few decades.[2] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its ability to fine-tune molecular properties in ways no other element can.[2][3]

The introduction of fluorine into the 5-phenylisoxazole scaffold is not a random act but a deliberate strategy to enhance potency, selectivity, and pharmacokinetic performance.[4] This guide will deconstruct the causality behind this strategy, moving from the elemental properties of fluorine to its tangible effects on drug action.

The Fundamental Impact of Fluorine: A Physicochemical Perspective

The unique properties of the fluorine atom are the root cause of its profound effects on bioactivity. Understanding these fundamentals is critical to its rational application in drug design.

  • Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a hydrogen mimic, often fitting into receptor pockets without significant steric hindrance.[5][6]

  • Extreme Electronegativity: As the most electronegative element, fluorine (Pauling scale value of 3.98) strongly withdraws electron density from adjacent atoms.[6] This creates a powerful dipole moment in the C-F bond and can alter the acidity (pKa) of nearby functional groups, influencing a molecule's ionization state and solubility.[2]

  • Carbon-Fluorine Bond Strength: The C-F bond is the strongest single bond in organic chemistry (bond dissociation energy ~109 kcal/mol).[7] This exceptional stability makes it resistant to metabolic cleavage, a property extensively exploited to block metabolic "soft spots."[5][7]

  • Lipophilicity Modulation: The substitution of hydrogen with fluorine typically increases a molecule's lipophilicity (logP). This enhancement can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[2][8]

The interplay of these properties allows for the fine-tuning of a drug candidate's profile, as illustrated below.

G cluster_props Fundamental Properties of Fluorine cluster_pk Pharmacokinetic (ADME) Impact cluster_pd Pharmacodynamic (Binding) Impact Prop1 High Electronegativity PK3 Modulates pKa & Solubility Prop1->PK3 influences ionization PD1 Creates Favorable Dipole Interactions Prop1->PD1 alters electrostatics Prop2 Small van der Waals Radius PD3 Minimal Steric Perturbation Prop2->PD3 mimics hydrogen Prop3 High C-F Bond Strength PK1 Blocks Metabolic Oxidation Prop3->PK1 prevents cleavage Prop4 Increased Lipophilicity PK2 Enhances Membrane Permeability Prop4->PK2 improves absorption PD2 Forms Orthogonal H-Bonds (C-F···H-N)

Caption: Impact of fluorine's properties on drug characteristics.

Enhancing Pharmacokinetics: The "Drug-Likeness" Advantage

Judicious fluorination of the 5-phenylisoxazole core can dramatically improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Blocking Metabolic Oxidation

A common metabolic liability for aromatic rings is cytochrome P450-mediated hydroxylation, particularly at the para-position. Placing a fluorine atom at this vulnerable site effectively blocks this metabolic pathway due to the strength of the C-F bond.[4] This strategy can significantly increase a compound's metabolic stability and in vivo half-life, leading to improved plasma exposure.[4]

Improving Bioavailability and Permeability

The increased lipophilicity imparted by fluorine can enhance a compound's ability to cross cellular membranes.[3] This often translates to improved oral bioavailability, as the molecule can be more readily absorbed from the gastrointestinal tract.[2][4] For compounds targeting the central nervous system (CNS), fluorination can be a key strategy to improve penetration across the blood-brain barrier.[4]

Modulating Pharmacodynamics: The Key to Target Affinity

Fluorine's electronic properties can be harnessed to improve how a 5-phenylisoxazole derivative binds to its biological target.

  • Enhanced Binding Affinity: The strong dipole of the C-F bond can engage in favorable electrostatic and dipole-dipole interactions with polar residues in a protein's binding pocket.[9][10]

  • Novel Hydrogen Bonding: Fluorine can act as a weak hydrogen bond acceptor. More importantly, it can participate in orthogonal C-F···H-N interactions with amide residues in proteins, which can significantly contribute to binding affinity.[3]

  • Conformational Control: The electron-withdrawing nature of fluorine can influence the conformation of the molecule, potentially locking it into a more bioactive shape for optimal receptor fit.[4]

Structure-Activity Relationships (SAR): Where to Place the Fluorine?

The position of the fluorine atom on the 5-phenylisoxazole scaffold is not arbitrary; it dictates the resulting biological effect. The most common and impactful placement is on the phenyl ring.

Caption: Positional effects of fluorine on the phenyl ring.

  • Para-Substitution (4'-position): This is the most common strategy, primarily employed to block metabolic hydroxylation and improve pharmacokinetic stability.[4]

  • Meta-Substitution (3'- or 5'-position): Fluorination at this position strongly influences the electronic nature of the phenyl ring, which can be crucial for interactions where the aromatic system itself is involved in binding (e.g., π-π stacking).

  • Ortho-Substitution (2'- or 6'-position): An ortho-fluorine can have the most dramatic effect on conformation by forcing the phenyl ring to twist relative to the isoxazole plane. This can be beneficial if it pre-organizes the molecule into a bioactive conformation, but it can also be detrimental if it disrupts a necessary planar arrangement.

Case Study: Fluorinated Isoxazoles as Antiviral Agents

A study on fluorinated spiro-isoxazoline derivatives highlights the potent effect of fluorine on bioactivity. These compounds were evaluated for their in vitro antiviral activity against human cytomegalovirus (HCMV).

Compound IDSubstitution PatternAnti-HCMV IC₅₀ (µM)
Ganciclovir (Reference Drug) 4.96
10d Fluorinated Spiro-Isoxazoline9.47
10n Fluorinated Spiro-Isoxazoline10.47
10o Fluorinated Spiro-Isoxazoline2.54
Data sourced from a 2022 study on fluorinated heterocycles.[3]

In this series, compound 10o demonstrated significant anti-HCMV properties with an IC₅₀ value of 2.54 µM, which is more potent than the reference drug Ganciclovir.[3] This case underscores how the incorporation of fluorine can lead to compounds with high therapeutic potential.

Experimental Protocol: Synthesis of a Representative 5-(4-Fluorophenyl)isoxazole

A common and reliable method for synthesizing 5-phenylisoxazole derivatives is through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The following protocol outlines the synthesis of 5-(4-fluorophenyl)isoxazole.

G cluster_workflow Synthetic Workflow A Step 1: Oximation (4-Fluorobenzaldehyde) B Step 2: Chlorination (4-Fluorobenzaldoxime) A->B C Step 3: In situ Nitrile Oxide Formation & [3+2] Cycloaddition B->C D Product: 5-(4-Fluorophenyl)isoxazole C->D

Caption: Workflow for synthesizing a fluorinated 5-phenylisoxazole.

Step-by-Step Methodology:

  • Step 1: Synthesis of 4-Fluorobenzaldoxime

    • To a solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting aldehyde.

    • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which can be used directly in the next step.

  • Step 2: Generation of 4-Fluorobenzohydroxamoyl Chloride

    • Dissolve the crude 4-fluorobenzaldoxime (1.0 eq) in N,N-dimethylformamide (DMF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 5°C.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by TLC. Upon completion, the solution containing the hydroxamoyl chloride is used directly for the cycloaddition.

  • Step 3: [3+2] Cycloaddition

    • To the DMF solution containing the freshly prepared 4-fluorobenzohydroxamoyl chloride, add the desired alkyne (e.g., ethynyltrimethylsilane, 1.5 eq).

    • Slowly add a base, such as triethylamine (2.0 eq), dropwise at room temperature. The base facilitates the in situ generation of the 4-fluorobenzonitrile oxide.

    • Stir the reaction overnight at room temperature.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 5-(4-fluorophenyl)isoxazole derivative. (Note: If using a silylated alkyne, a subsequent deprotection step with TBAF or K₂CO₃ may be required).

Conclusion and Future Outlook

The strategic substitution of fluorine onto the 5-phenylisoxazole scaffold is a validated and highly effective strategy in modern drug discovery. By leveraging the unique physicochemical properties of fluorine, medicinal chemists can rationally address common challenges such as metabolic instability and insufficient target affinity.[5][6] The para-position of the phenyl ring remains the primary location for blocking metabolism, while substitutions at other positions offer opportunities to modulate conformation and electronic interactions.

Future research will likely focus on more complex fluorinated motifs beyond simple substitution, such as trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups, to further explore the chemical space. Additionally, the direct fluorination of the isoxazole ring itself, while synthetically challenging, represents an underexplored avenue for generating novel structural diversity. As synthetic methodologies for fluorination continue to advance, the application of this "magic bullet" atom in the design of 5-phenylisoxazole-based therapeutics will undoubtedly expand.[11]

References

  • ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action | Request PDF.
  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.
  • ResearchGate. (2025). The role of fluorine in medicinal chemistry | Request PDF.
  • MDPI. (n.d.). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives.
  • MDPI. (n.d.). Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles.
  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
  • National Institutes of Health (NIH). (n.d.). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC.
  • National Institutes of Health (NIH). (2020). Importance of Fluorine in Benzazole Compounds - PMC.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • National Institutes of Health (NIH). (n.d.). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC.
  • PubMed Central (PMC). (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • National Institutes of Health (NIH). (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC.
  • (n.d.). Design and synthesis of phenylisoxazole derivatives as novel human acrosin inhibitors.
  • ACS Publications. (2019). The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
  • PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
  • National Institutes of Health (NIH). (2025). Synthetic Strategies to Access Fluorinated Azoles - PMC.
  • PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation.
  • National Institutes of Health (NIH). (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC.
  • MySkinRecipes. (n.d.). 5-PHENYLISOXAZOLE.
  • National Institutes of Health (NIH). (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC.

Sources

Exploratory

Technical Whitepaper: Strategic Synthesis of 5-(3-Fluorophenyl)isoxazole

The following technical guide details the synthesis of 5-(3-Fluorophenyl)isoxazole , a privileged scaffold in medicinal chemistry often associated with Factor Xa inhibitors, antimicrobial agents, and CNS-active ligands....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 5-(3-Fluorophenyl)isoxazole , a privileged scaffold in medicinal chemistry often associated with Factor Xa inhibitors, antimicrobial agents, and CNS-active ligands.

This guide prioritizes regiocontrol , distinguishing between the 3-aryl and 5-aryl isomers—a common pitfall in isoxazole chemistry.

Executive Summary & Retrosynthetic Analysis

The synthesis of 5-(3-fluorophenyl)isoxazole requires a strategy that guarantees the installation of the aryl group at the C5 position while leaving the C3 and C4 positions unsubstituted (or available for specific functionalization). The 3-fluorophenyl moiety acts as a bioisostere for phenyl rings, improving metabolic stability and lipophilicity (


).

We define three distinct pathways based on scalability, atom economy, and chemical novelty:

PathwayMethodologyKey PrecursorsRegioselectivityScalability
A (Primary) Enaminone Cyclization 3'-Fluoroacetophenone + DMF-DMAHigh (Favors 5-Aryl)High (Kg scale)
B (Classic) Claisen/Formylation 3'-Fluoroacetophenone + Ethyl FormateModerate (pH dependent)High
C (Modern) Pd-Catalyzed C-H Arylation Isoxazole + 1-Fluoro-3-iodobenzeneHigh (C5 Selective)Low/Med (Discovery)
Retrosynthetic Logic (Graphviz)

The following diagram illustrates the disconnection strategies for the target molecule.

Retrosynthesis Target TARGET: 5-(3-Fluorophenyl)isoxazole Enaminone PATH A (Enaminone): 3-(Dimethylamino)-1-(3-fluorophenyl) -2-propen-1-one Enaminone->Target + NH2OH·HCl (Cyclization) Diketone PATH B (Claisen): 3-(3-Fluorophenyl)-3-oxopropanal (Enol form) Diketone->Target + NH2OH·HCl (Condensation) CH_Act PATH C (C-H Activation): Isoxazole + 1-Fluoro-3-iodobenzene CH_Act->Target Pd(OAc)2 / Ligand (Direct Arylation) Start STARTING MATERIAL: 3'-Fluoroacetophenone Start->Enaminone DMF-DMA Reflux Start->Diketone HCOOEt / NaOEt

Figure 1: Retrosynthetic disconnection showing the three primary routes to the 5-aryl isomer.

Pathway A: The Enaminone Route (Gold Standard)

This is the most robust method for generating 5-aryl isoxazoles with high regiochemical fidelity. The reaction proceeds via a 3-(dimethylamino)-1-aryl-2-propen-1-one intermediate.[1]

Mechanism & Causality
  • Enaminone Formation: Reaction of 3'-fluoroacetophenone with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) introduces a 3-carbon unit. The dimethylamino group serves as an excellent leaving group.
    
  • Regioselective Cyclization: The reaction with hydroxylamine hydrochloride (

    
    ) in ethanol typically proceeds via a Michael addition-elimination  sequence.
    
    • The nitrogen of hydroxylamine attacks the

      
      -carbon (C3 of the enone), displacing the dimethylamine.
      
    • The oxygen of hydroxylamine then attacks the carbonyl (C1), closing the ring.

    • Result: The aryl group ends up at position 5.[1][2][3][4]

Detailed Experimental Protocol

Step 1: Synthesis of Enaminone Intermediate

  • Charge a round-bottom flask with 3'-fluoroacetophenone (10.0 mmol) and DMF-DMA (12.0 mmol, 1.2 eq).

  • Reflux the neat mixture (or in Toluene) at 100–110°C for 6–8 hours.

  • Monitor by TLC (Ethyl Acetate/Hexane). The product usually precipitates or solidifies upon cooling.

  • Recrystallize from ethanol/hexane to yield yellow crystals of 3-(dimethylamino)-1-(3-fluorophenyl)-2-propen-1-one.

Step 2: Cyclization to Isoxazole

  • Dissolve the enaminone (5.0 mmol) in absolute ethanol (20 mL).

  • Add Hydroxylamine hydrochloride (5.5 mmol, 1.1 eq).

  • Reflux for 2–4 hours.

    • Optimization Note: Use of ultrasound irradiation (40 kHz, 60°C) can reduce reaction time to <45 mins [1].

  • Remove solvent under reduced pressure.

  • Quench with water and extract with Ethyl Acetate.

  • Purify via silica gel column chromatography (usually 10-20% EtOAc in Hexanes).

Mechanistic Flow (Graphviz)

EnaminoneMech SM Enaminone (Ar-CO-CH=CH-NMe2) Inter1 Michael Addition (Attack at C-beta) SM->Inter1 + NH2OH Inter2 Elimination of HNMe2 (Enaminone Exchange) Inter1->Inter2 - HNMe2 Inter3 Cyclization (Oxime formation) Inter2->Inter3 Ring Closure Prod PRODUCT: 5-(3-Fluorophenyl)isoxazole Inter3->Prod - H2O

Figure 2: The Michael addition-elimination mechanism favoring the 5-aryl isomer.

Pathway B: The Claisen-Formylation Route

Historically the most common route, this involves the condensation of the acetophenone with an ester (ethyl formate) to form a 1,3-dicarbonyl equivalent (sodium enolate of the


-keto aldehyde).
  • Reagents: Sodium ethoxide (NaOEt) or Sodium hydride (NaH), Ethyl Formate.

  • Critical Control Point: The pH during the cyclization step determines the ratio of 3-aryl vs. 5-aryl isomers.

    • Acidic conditions (using

      
       directly) tend to favor the 5-aryl  isomer.
      
    • Basic conditions (free

      
      ) may lead to mixtures or the 3-aryl isomer depending on the specific electronics of the fluorine substituent.
      
  • Drawback: The unstable nature of the formyl-ketone intermediate often leads to lower yields compared to the enaminone route.

Pathway C: Palladium-Catalyzed C-H Arylation (Modern)

For late-stage functionalization or library generation, direct C-H arylation of the unsubstituted isoxazole ring is highly efficient.

  • Concept: The C5 proton of isoxazole is the most acidic (

    
    ) and most susceptible to activation.
    
  • Protocol:

    • Substrates: Isoxazole (1.0 eq) + 1-Fluoro-3-iodobenzene (1.2 eq).

    • Catalyst: Pd(OAc)

      
       (5 mol%) + Ligand (e.g., Catacxium A or PPh
      
      
      
      ).
    • Base: Cs

      
      CO
      
      
      
      or KOAc.
    • Solvent: DMA or Xylene at 110°C.

  • Advantage: Convergent synthesis; allows for rapid analogue generation (e.g., swapping 3-fluoro for 4-fluoro or 3-chloro easily).

Comparative Data Summary

ParameterEnaminone Route (Path A)Claisen Route (Path B)C-H Arylation (Path C)
Yield 85–95%60–75%70–85%
Regioselectivity Excellent (>95:5)Good (pH dependent)Excellent (C5 specific)
Atom Economy Moderate (Loss of

)
Moderate (Loss of EtOH)High (Loss of HI)
Reagent Cost LowLowHigh (Pd catalyst)
Purification Crystallization often sufficientColumn often requiredColumn required

References

  • Ultrasonic Synthesis of 5-Aryl Isoxazoles: Molecules. 2014. "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches."

  • Regioselectivity of Enaminones: Organic Letters. 2012. "Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones."

  • Pd-Catalyzed C-H Activation: Chemistry - A European Journal. 2011. "Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position."

  • General Medicinal Chemistry of Isoxazoles: RSC Advances. 2025. "Advances in isoxazole chemistry and their role in drug discovery."

Sources

Protocols & Analytical Methods

Method

Using 5-(3-Fluorophenyl)isoxazole as a building block in medicinal chemistry

[1] Executive Summary This guide details the strategic application of 5-(3-Fluorophenyl)isoxazole as a scaffold in drug design.[1] This building block combines the bioisosteric utility of the isoxazole ring (mimicking am...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the strategic application of 5-(3-Fluorophenyl)isoxazole as a scaffold in drug design.[1] This building block combines the bioisosteric utility of the isoxazole ring (mimicking amides/esters) with the metabolic robustness of the 3-fluorophenyl moiety. The protocols below focus on regioselective C-4 functionalization , enabling the rapid generation of diverse libraries for kinase inhibition, GPCR modulation, and anti-infective research.

Strategic Rationale

The "Fluorine Effect" in Scaffold Design

The 3-fluorophenyl group is not merely a lipophilic spacer; it is a functional metabolic shield.

  • Metabolic Blocking: The fluorine atom at the meta position blocks Cytochrome P450 oxidation at a site often vulnerable to hydroxylation in unsubstituted phenyl rings.

  • Electronic Modulation: The strong inductive effect (

    
    ) of fluorine lowers the electron density of the aromatic ring without introducing the steric bulk associated with chlorine or methyl groups. This often improves 
    
    
    
    stacking interactions with target protein residues (e.g., phenylalanine gates in kinases).[1]
Isoxazole as a Bioisostere

The 1,2-oxazole (isoxazole) ring serves as a rigid bioisostere for amide bonds.[1]

  • Geometry: The distance between the C-3 and C-5 substituents mimics the

    
     and 
    
    
    
    residues in a peptide turn or the trans-amide bond geometry.
  • H-Bonding: The ring nitrogen (N-2) acts as a weak Hydrogen Bond Acceptor (HBA), often interacting with hinge region residues in ATP-competitive inhibitors.[1]

Chemical Properties & Stability Data[1][3][4]

PropertyValue / CharacteristicRelevance
Molecular Weight 163.15 g/mol Fragment-based drug discovery (FBDD) friendly.[1]
cLogP ~2.8Optimal lipophilicity for membrane permeability.[1]
pKa (Conj. Acid) ~ -3.0 (N-2)Very weak base; remains neutral at physiological pH.[1]
C-4 Reactivity NucleophilicPrimary site for electrophilic aromatic substitution (SEAr).[1]
Base Stability ModerateRing cleavage can occur with strong bases (e.g., n-BuLi) if not controlled; use TMP-Li or weaker bases.[1]

Synthetic Workflows (Reaction Landscape)

The following diagram illustrates the primary divergent pathways for functionalizing the 5-(3-Fluorophenyl)isoxazole core. The C-4 position is the "gateway" for diversification.

ReactionLandscape Start 5-(3-Fluorophenyl)isoxazole (Starting Material) Bromination C-4 Bromination (NBS, DMF) Start->Bromination Electrophilic Subst. DirectCH Direct C-H Arylation (Pd(OAc)2, Ag2CO3) Start->DirectCH C-H Activation (Advanced) Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Bromination->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Sonogashira Sonogashira Coupling (Alkyne Linkers) Bromination->Sonogashira Pd(PPh3)4, CuI, Alkyne

Figure 1: Divergent synthesis pathways.[1] The C-4 bromination route (Red) is the most robust for scale-up.[1]

Detailed Experimental Protocols

Protocol A: Regioselective C-4 Bromination

Objective: To synthesize 4-bromo-5-(3-fluorophenyl)isoxazole as a universal coupling partner.[1] Mechanism: Electrophilic Aromatic Substitution (


).[1] The isoxazole C-4 position is electron-rich (enamine-like character).[1]

Reagents:

  • 5-(3-Fluorophenyl)isoxazole (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.1 equiv)[1]

  • DMF (Dimethylformamide) [0.5 M concentration][1]

  • Ethyl Acetate / Hexanes (for workup)[1]

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 5-(3-Fluorophenyl)isoxazole and dissolve in DMF. Stir at Room Temperature (RT).

  • Addition: Add NBS portion-wise over 10 minutes. Note: The reaction is slightly exothermic.

  • Incubation: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[1] The product will be less polar than the starting material.

  • Quench: Pour the reaction mixture into 5 volumes of ice-water. The product often precipitates as a white solid.

  • Isolation:

    • If solid:[1] Filter, wash with water, and dry under vacuum.[2]

    • If oil:[1] Extract with Ethyl Acetate (3x).[1] Wash organics with brine (to remove DMF), dry over

      
      , and concentrate.[2]
      
  • Purification: Usually not required (>95% purity).[1] If needed, recrystallize from Ethanol.[2]

Validation Criteria:

  • 1H NMR: Disappearance of the C-4 proton signal (typically a singlet or doublet around

    
     6.5–6.9 ppm).[1]
    
  • MS: Observation of the bromine isotope pattern (

    
     and 
    
    
    
    in 1:1 ratio).
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To install a second aryl/heteroaryl ring at C-4, creating a tri-substituted isoxazole core common in kinase inhibitors.[1]

Reagents:

  • 4-Bromo-5-(3-fluorophenyl)isoxazole (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (aqueous) (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Workflow Diagram:

SuzukiWorkflow Step1 1. Combine Reagents (Substrate, Boronic Acid, Base, Solvent) Step2 2. Degas System (N2 Sparge / Vacuum Cycle) Step1->Step2 Step3 3. Add Pd Catalyst (Under Inert Atmosphere) Step2->Step3 Step4 4. Heat to 90°C (4-12 Hours) Step3->Step4 Step5 5. Workup & Column Chromatography Step4->Step5

Figure 2: Step-wise logic for Palladium-catalyzed coupling.

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the bromide, boronic acid, and 1,4-dioxane.

  • Degassing (Critical): Bubble Nitrogen gas through the solution for 10 minutes to remove oxygen (prevents homocoupling and catalyst deactivation).

  • Activation: Add the aqueous base (

    
    ) and the Palladium catalyst. Seal the vessel immediately.
    
  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 mins).

  • Workup: Filter through a Celite pad to remove Palladium black.[1] Dilute with EtOAc, wash with water/brine.[2]

  • Purification: Flash chromatography on Silica Gel.

    • Gradient: 0%

      
       30% EtOAc in Hexanes.[1]
      

Case Studies & Applications

Kinase Inhibitor Design (Type II)

In many kinase inhibitors (e.g., targeting p38 MAPK or VEGFR), the isoxazole ring acts as a linker scaffold .[2]

  • Role of 3-F-Phenyl: Occupies the hydrophobic "allosteric pocket" adjacent to the ATP binding site.[1] The fluorine interacts with hydrophobic residues (e.g., Val, Leu) while resisting metabolic oxidation.[2]

  • C-4 Substitution: The group attached here typically extends into the solvent-exposed region or interacts with the hinge region.

BET Bromodomain Inhibitors

Isoxazoles mimic the acetyl-lysine recognition motif.[1]

  • Design: 3,5-dimethylisoxazole is common, but 5-(3-fluorophenyl) analogs provide distinct vector orientations for the C-4 substituent to engage the WPF shelf in BRD4 proteins.[1]

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Yield in Bromination Old NBS reagentRecrystallize NBS from water or use fresh bottle.[1] Ensure DMF is dry.
Homocoupling in Suzuki Oxygen presenceIncrease degassing time; ensure system is under positive

pressure.[1]
Ring Cleavage Base too strongAvoid

-BuLi or

-BuLi.[1] Use weak inorganic bases (

,

) for couplings.[1][2]
Regioselectivity Issues N/AC-4 is highly preferred; C-3 is generally inert to electrophiles in this scaffold.[1]

References

  • Isoxazole General Reactivity: Pinho e Melo, T. M. (2005).[1] Recent advances on the synthesis and reactivity of isoxazoles.[3][4] Current Organic Chemistry, 9(10), 925-958.[1][2] Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] Link[1]

  • Isoxazole C-H Activation: Gause, W. C., et al. (2018).[1][2] Regioselective C–H Arylation of Isoxazoles. Journal of Organic Chemistry. Link (Representative citation for C-H activation logic).

Sources

Application

Application Note: Catalysts for High-Yield Synthesis of 5-(3-Fluorophenyl)isoxazole

This Application Note provides a comprehensive technical guide for the high-yield synthesis of 5-(3-Fluorophenyl)isoxazole , a critical pharmacophore in medicinal chemistry (e.g., p38 MAPK inhibitors, GABA modulators). W...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the high-yield synthesis of 5-(3-Fluorophenyl)isoxazole , a critical pharmacophore in medicinal chemistry (e.g., p38 MAPK inhibitors, GABA modulators).

We explore two distinct synthetic pathways:

  • Catalytic C-H Arylation (Direct Functionalization): A modern, atom-economic approach using Palladium catalysis.

  • Acid-Promoted Enaminone Cyclocondensation: The industry-standard "robust" route for scalability.

Executive Summary & Strategic Analysis

The 5-arylisoxazole scaffold is a privileged structure in drug discovery. While traditional [3+2] cycloadditions of nitrile oxides and alkynes are common, they often suffer from poor regioselectivity (yielding mixtures of 3,5- and 3,4-isomers) or require unstable precursors (e.g., formonitrile oxide).

To achieve high-yield, regioselective synthesis of the specific 5-(3-fluorophenyl) isomer, we recommend two validated protocols depending on the scale and available starting materials.

FeatureMethod A: Pd-Catalyzed C-H ArylationMethod B: Enaminone Cyclocondensation
Primary Mechanism C-H Activation (C5-H acidity pKa ~20)Nucleophilic Addition-Elimination
Key Catalyst Pd(OAc)₂ / Catacxium A p-TsOH or Silica-H₂SO₄ (Acid Promoter)
Regioselectivity >98:2 (C5 vs C4)Exclusive (Structural Control)
Atom Economy High (Direct coupling)Moderate (Loss of amine/water)
Scalability Milligram to GramGram to Kilogram

Pathway Visualization

The following diagram outlines the retrosynthetic logic and forward workflows for both methods.

G Target Target: 5-(3-Fluorophenyl)isoxazole Isoxazole Start A: Isoxazole (Parent) PdCat Catalyst: Pd(OAc)2 / Ligand Isoxazole->PdCat ArylHalide Reagent A: 1-Bromo-3-fluorobenzene ArylHalide->PdCat PdCat->Target C-H Arylation (110°C, KOAc) Ketone Start B: 3'-Fluoroacetophenone DMFDMA Reagent B1: DMF-DMA Ketone->DMFDMA Reflux Enaminone Intermediate: Enaminone DMFDMA->Enaminone AcidCat Promoter: p-TsOH / EtOH Enaminone->AcidCat NH2OH Reagent B2: NH2OH·HCl NH2OH->AcidCat AcidCat->Target Cyclocondensation (Reflux)

Caption: Dual-pathway strategy comparing Direct C-H Arylation (Blue) and Enaminone Cyclocondensation (Green).

Protocol A: Palladium-Catalyzed Direct C-H Arylation

Best for: Rapid library generation, late-stage functionalization, high atom economy.

This method utilizes the inherent acidity of the C5-proton of isoxazole. By using a specific Pd/Ligand system, we can directly couple the isoxazole core with 3-fluorophenyl bromide without pre-functionalizing the isoxazole (e.g., to a boronic acid).

Mechanistic Insight

The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. The carbonate or pivalate base assists the palladium center in cleaving the C5-H bond. The C5 position is significantly more acidic (pKa ~20) than C4 or C3, ensuring high regioselectivity.

Experimental Protocol

Reagents:

  • Isoxazole (1.5 equiv)

  • 1-Bromo-3-fluorobenzene (1.0 equiv)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Ligand: Catacxium A (Di(1-adamantyl)-n-butylphosphine) (10 mol%) or PPh₃ (20 mol%)

  • Base: Potassium Acetate (KOAc) or PivOK (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide) or Toluene (degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon.

  • Loading: Add Pd(OAc)₂ (11.2 mg, 0.05 mmol), Ligand (Catacxium A: 35.8 mg, 0.1 mmol), and KOAc (196 mg, 2.0 mmol).

  • Substrate Addition: Add 1-Bromo-3-fluorobenzene (175 mg, 1.0 mmol) and Isoxazole (103 mg, 1.5 mmol) via syringe.

  • Solvation: Add anhydrous DMA (3.0 mL).

  • Reaction: Seal the vial and heat to 110°C for 16 hours.

    • Note: The solution typically turns dark black/brown as Pd(0) species form.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 9:1).

Expected Yield: 75-85%

Protocol B: Acid-Promoted Enaminone Cyclocondensation

Best for: Multi-gram/Kilogram scale-up, high purity requirements, lower cost.

This route constructs the isoxazole ring from an acyclic precursor. The key intermediate is the enaminone, formed by the reaction of 3'-fluoroacetophenone with DMF-DMA. The subsequent cyclization with hydroxylamine is regioselective for the 5-aryl isomer.

Mechanistic Insight

The reaction involves a Michael-type addition of hydroxylamine to the enaminone double bond, followed by elimination of dimethylamine and intramolecular dehydration. The use of a Brønsted acid catalyst (p-TsOH) or solid acid accelerates the dehydration step and suppresses byproduct formation.

Experimental Protocol

Step 1: Synthesis of Enaminone Intermediate

  • Substrate: 1-(3-Fluorophenyl)ethanone (10.0 g, 72.4 mmol)

  • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12.9 g, 108 mmol, 1.5 equiv)

  • Conditions: Reflux (110°C) for 12 hours. No solvent is usually required if DMF-DMA is used in excess, or use Xylene.

  • Isolation: Concentrate in vacuo to yield the yellow solid intermediate: 3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one. Use directly in Step 2.

Step 2: Cyclization to 5-(3-Fluorophenyl)isoxazole

  • Reagents: Enaminone (from Step 1), Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) or Amberlyst-15 (10 wt%).

  • Solvent: Ethanol (absolute).

Workflow:

  • Dissolution: Dissolve the crude enaminone (approx. 72 mmol) in Ethanol (150 mL).

  • Addition: Add NH₂OH·HCl (6.0 g, 86.4 mmol).

  • Catalyst: Add p-TsOH (1.2 g).

  • Reflux: Heat the mixture to reflux (78°C) for 2-4 hours. Monitor by TLC (disappearance of yellow enaminone spot).

  • Workup: Remove Ethanol under reduced pressure. Resuspend residue in water (100 mL) and extract with DCM (3 x 50 mL).

  • Purification: The product often crystallizes upon evaporation or can be recrystallized from Ethanol/Water.

Expected Yield: 85-92% (over two steps).

Comparative Data & Troubleshooting

Performance Metrics
MetricPd-Catalyzed C-H ArylationEnaminone Cyclocondensation
Overall Yield 75-85%85-92%
Reaction Time 16-24 Hours14-16 Hours (Total)
Cost Efficiency Low (Pd catalyst, Ligands)High (Cheap reagents)
Regioselectivity High (C5 favored)Exclusive (5-Aryl)
Green Chemistry Good (Atom Economy)Moderate (DMF waste)
Troubleshooting Guide
  • Issue: Low Yield in Method A (Pd-Catalysis).

    • Cause: Catalyst poisoning or oxygen presence.

    • Solution: Ensure rigorous degassing of DMA. Switch ligand to JohnPhos or XPhos for sterically demanding substrates.

  • Issue: Regioisomer mixture in Method B.

    • Cause: Incorrect pH during cyclization.

    • Solution: Ensure the reaction is slightly acidic (buffered). Strong basic conditions can sometimes lead to ring opening or rearrangement.

  • Issue: "Sticky" Enaminone Intermediate.

    • Solution: Triturate the crude enaminone with cold diethyl ether/hexanes to obtain a free-flowing solid before the next step.

References

  • Direct C-H Arylation of Isoxazoles

    • Title: "Palladium-Catalyzed Direct Arylation of Heteroaromatic Compounds: Improved Conditions for the C-5 Aryl
    • Source:Journal of the American Chemical Society / Organic Letters (General methodology reference based on Fagnou et al. and Greaney et al.
    • Context: Validates the use of Pd(OAc)
    • URL: (Example: J. Am. Chem. Soc. 2009, 131, 3291–3306).

  • Enaminone Chemistry

    • Title: "Regioselective synthesis of 5-substituted isoxazoles
    • Source:Tetrahedron Letters / Green Chemistry.
    • Context: Describes the standard DMF-DMA + NH2OH route.
    • URL:

  • Catalytic Improvements: Title: "Solid acid catalyzed synthesis of isoxazoles from enaminones." Source:Journal of Heterocyclic Chemistry. Context: Supports the use of p-TsOH or Amberlyst to improve yields.

(Note: Specific URL links are generated based on standard chemical literature databases. Ensure verification with your institution's access rights.)

Method

Solvent selection for dissolving 5-(3-Fluorophenyl)isoxazole in bioassays

Application Note: Solvent Selection & Handling for 5-(3-Fluorophenyl)isoxazole in Bioassays Abstract This guide provides a standardized protocol for the solubilization, storage, and bioassay application of 5-(3-Fluorophe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Handling for 5-(3-Fluorophenyl)isoxazole in Bioassays

Abstract

This guide provides a standardized protocol for the solubilization, storage, and bioassay application of 5-(3-Fluorophenyl)isoxazole (CAS: 387358-55-6). Due to the lipophilic nature of the fluorophenyl-isoxazole scaffold, this compound presents significant risks of aqueous precipitation, which can lead to false negatives (loss of potency) or false positives (aggregation-based inhibition). This note details a DMSO-based solubilization strategy, validated by specific intermediate dilution steps to ensure compound stability in cellular and enzymatic environments.

Compound Profile & Solubility Challenge

5-(3-Fluorophenyl)isoxazole is a hydrophobic heteroaromatic compound. The fluorine substitution on the phenyl ring increases lipophilicity compared to its non-fluorinated counterparts, enhancing membrane permeability but complicating aqueous solubility.

PropertyValue / DescriptionImplication for Bioassays
Molecular Weight 163.15 g/mol Small molecule; rapid diffusion.
Predicted LogP ~2.5 – 3.0Moderate lipophilicity; low aqueous solubility.
State Solid (Crystalline)Requires complete dissolution before dilution.
Primary Solvent DMSO (Dimethyl sulfoxide)Excellent solubility (>50 mM); hygroscopic.
Secondary Solvent EthanolViable but volatile; causes "edge effects" in plates.
Aqueous Solubility Poor (<100 µM in PBS)High Risk: "Crashing out" upon dilution.

Solvent Selection Strategy

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide)

While Ethanol is less toxic to some enzymes, it evaporates rapidly, changing compound concentration during assay setup. DMSO is the industry standard due to its high boiling point and solvency power, but it must be managed carefully to prevent cellular toxicity.

The "Golden Rules" of Solvent Selection:

  • Purity: Use sterile-filtered, anhydrous DMSO (≥99.9%) to prevent hydrolysis.

  • Freeze/Thaw: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce water (hygroscopy), causing compound degradation. Store single-use aliquots.

  • Tolerance: Most mammalian cells tolerate <0.5% v/v DMSO.[1][2] Primary cells may require <0.1%.[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock

Objective: Create a stable, high-concentration stock solution.

Materials:

  • 5-(3-Fluorophenyl)isoxazole (Solid)[3][4]

  • Anhydrous DMSO

  • Amber glass vials (Borosilicate) – Avoid polystyrene which DMSO can leach.

Procedure:

  • Weighing: Accurately weigh approximately 5–10 mg of compound into a tared amber vial. Record exact mass (e.g., 5.2 mg).

  • Calculation: Calculate the required DMSO volume to achieve 10 mM.

    
    
    Example:
    
    
    
  • Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds.

  • Visual Inspection: Hold vial against a light source. The solution must be perfectly clear. If particles persist, sonicate for 5 minutes at 40 kHz (water bath).

Protocol B: Serial Dilution (The "Constant Solvent" Method)

Objective: Dilute the compound for dose-response curves without altering the DMSO percentage across wells.

The Error to Avoid: Diluting DMSO stock directly into water/media serially. This results in well #1 having 1% DMSO and well #10 having 0.001% DMSO, creating a solvent gradient artifact.

Correct Workflow:

  • Compound Plate: Perform 3-fold serial dilutions in 100% DMSO .

  • Intermediate Plate: Transfer a small volume (e.g., 1 µL) from the Compound Plate into an intermediate aqueous buffer (e.g., 199 µL media). This creates a 200x dilution (0.5% DMSO final).[1]

  • Assay Plate: Transfer the intermediate mix to the cells.

SerialDilution cluster_0 Step 1: 100% DMSO Source cluster_1 Step 2: Intermediate Transfer cluster_2 Step 3: Assay Plate Stock 10mM Stock (100% DMSO) Dil1 Dilution 1 (3.3mM) Stock->Dil1 1:3 in DMSO Media1 Intermed. Well 1 (50µM, 0.5% DMSO) Stock->Media1 Dilute 1:200 into Media Dil2 Dilution 2 (1.1mM) Dil1->Dil2 1:3 in DMSO Media2 Intermed. Well 2 (16.5µM, 0.5% DMSO) Dil1->Media2 Dilute 1:200 into Media Cell1 Cell Well 1 (Final Conc) Media1->Cell1 Transfer Cell2 Cell Well 2 (Final Conc) Media2->Cell2 Transfer caption Figure 1: Constant Solvent Dilution Scheme ensuring uniform 0.5% DMSO across all data points.

Solubility Validation (The "Crash" Test)

Before running a valuable bioassay, you must validate that 5-(3-Fluorophenyl)isoxazole does not precipitate at your highest test concentration.

Method: Dynamic Light Scattering (DLS) or Nephelometry If DLS is unavailable, a simple absorbance scan can be used.

  • Prepare the highest assay concentration (e.g., 50 µM) in the final assay buffer (e.g., PBS + 0.5% DMSO).

  • Incubate at room temperature for 60 minutes.

  • Measure Absorbance at 650 nm (a non-absorbing wavelength for this compound).

    • OD < 0.005: Soluble.

    • OD > 0.010: Turbidity detected (Precipitation).

Troubleshooting Precipitation: If the compound crashes out:

  • Reduce Max Concentration: Drop from 50 µM to 10 µM.

  • Add Surfactant: For biochemical (cell-free) assays only, add 0.01% Triton X-100 or Tween-20 to the buffer. This prevents aggregation.[5][6]

SolubilityCheck Start Start Validation Prep Prepare 50µM in Buffer (0.5% DMSO) Start->Prep Incubate Incubate 60 mins @ RT Prep->Incubate Measure Measure OD @ 650nm (Turbidity Check) Incubate->Measure Decision OD > 0.01? Measure->Decision Pass Proceed to Bioassay Decision->Pass No Fail Precipitation Detected Decision->Fail Yes Action1 Reduce Conc. Fail->Action1 Action2 Add 0.01% Tween-20 (Enzyme Assays Only) Fail->Action2 caption Figure 2: Turbidity validation workflow to prevent false inhibition data.

References

  • NIH Assay Guidance Manual. Compound Management and Solvent Selection. National Center for Advancing Translational Sciences.[7][8] [Link]

  • PubChem Compound Summary. 5-(3-Fluorophenyl)isoxazole (CAS 387358-55-6). National Library of Medicine. [Link](Note: Linked to closest structural analog record if exact CAS page is aggregated).

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and Dissolution). [Link]

  • Wayman, S. J., et al. (2022). Optimization of Solvent Tolerance in Cell-Based Assays. Journal of Biomolecular Screening. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 5-(3-Fluorophenyl)isoxazole

Topic: Improving Yield in the Synthesis of 5-(3-Fluorophenyl)isoxazole Ticket ID: ISOX-5-F-001 Assigned Specialist: Senior Application Scientist (Process Chemistry) 🟢 System Status: Operational Current Best Practice: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield in the Synthesis of 5-(3-Fluorophenyl)isoxazole Ticket ID: ISOX-5-F-001 Assigned Specialist: Senior Application Scientist (Process Chemistry)

🟢 System Status: Operational

Current Best Practice: The "Enaminone Route" (via DMF-DMA) is the validated Gold Standard for high-yield, regioselective synthesis of 5-substituted isoxazoles. Legacy Warning: Users utilizing the Claisen condensation (


-diketone) route often report regioisomeric mixtures (3-aryl vs 5-aryl) and lower yields.

📂 Module 1: The Gold Standard Protocol

Objective: Synthesis of 5-(3-fluorophenyl)isoxazole with >95% regioselectivity and >80% isolated yield.

The Logic (Why this works)

To synthesize 5-substituted isoxazoles specifically, we must differentiate the two electrophilic sites of the 3-carbon fragment.

  • 3-Fluoroacetophenone is treated with DMF-DMA (N,N-Dimethylformamide dimethyl acetal). This converts the acetyl group into an enaminone (

    
    ).
    
  • The enaminone has a "push-pull" electronic structure. The

    
    -carbon (attached to the nitrogen) becomes the soft electrophile, while the carbonyl carbon remains the hard electrophile.
    
  • Hydroxylamine (

    
    )  preferentially performs a Michael-type addition at the 
    
    
    
    -carbon, followed by elimination of dimethylamine and cyclization. This mechanistic pathway locks the aryl group at the 5-position .
Validated Workflow
Step 1: Enaminone Formation
  • Reagents: 3-Fluoroacetophenone (1.0 equiv), DMF-DMA (1.2 - 1.5 equiv).

  • Solvent: Neat (preferred) or Xylene (if volume is needed).

  • Conditions: 100–110°C, 4–6 hours.

  • Key Checkpoint: The reaction releases methanol. Do not seal the vessel tightly; allow methanol to escape to drive equilibrium.

  • Work-up: Remove excess DMF-DMA under reduced pressure. The residue (usually a yellow/orange solid or viscous oil) is used directly. Do not purify by silica gel (enaminones are hydrolytically unstable on acidic silica).

Step 2: Cyclization[1]
  • Reagents: Crude Enaminone (from Step 1), Hydroxylamine Hydrochloride (

    
    ) (1.1 equiv).
    
  • Solvent: Ethanol (Absolute).[2]

  • Conditions: Reflux (78°C) for 2–3 hours.

  • Work-up:

    • Cool to room temperature.

    • The product often precipitates. If so, filter and wash with cold EtOH/Water (1:1).

    • If no precipitate: Evaporate EtOH, resuspend in Ethyl Acetate, wash with water, dry over

      
      , and concentrate.
      

📊 Module 2: Data & Specifications

ParameterSpecification / RangeNotes
Target CAS 387358-55-65-(3-fluorophenyl)isoxazole
Typical Yield 75% – 88%Via Enaminone route
Regioselectivity > 98:2 (5-aryl : 3-aryl)Enaminone route is highly selective
Appearance White to off-white solidLow melting point possible due to 3-F
Key Impurity Black tar / PolymerCaused by overheating DMF-DMA

🛠 Module 3: Troubleshooting Guides (The "Ticket" System)

🎫 Ticket #1: "I have a mixture of 3-aryl and 5-aryl isomers."

Diagnosis: You likely skipped the enaminone step and tried to react a


-diketone (or similar 1,3-dicarbonyl equivalent) with hydroxylamine.
Root Cause:  In 

-diketones, both carbonyls have similar electrophilicity. Hydroxylamine attacks randomly, leading to a mixture of 3-aryl and 5-aryl isomers which are difficult to separate. Solution: Switch to the Enaminone Protocol (Module 1). The dimethylamino group electronically biases the molecule, forcing the nucleophile (

) to attack the

-carbon first, guaranteeing the 5-aryl product.
🎫 Ticket #2: "My reaction turned into a black tar."

Diagnosis: Thermal decomposition during Step 1 (Enaminone formation). Root Cause:

  • Temperature too high: DMF-DMA decomposes above 120°C.

  • Moisture: DMF-DMA hydrolyzes rapidly in air, generating DMF (solvent) instead of the enaminone. Solution:

  • Run Step 1 at 100°C internal temperature.

  • Use fresh DMF-DMA (it should be clear, not yellow).

  • Perform Step 1 under a Nitrogen or Argon blanket.

🎫 Ticket #3: "The product is an oil and won't crystallize."

Diagnosis: Fluorine effect.[3] Root Cause: The 3-fluorophenyl group disrupts crystal packing compared to the unsubstituted or 4-chloro analogs, often lowering the melting point. Solution:

  • Solvent System: Try a mixed solvent recrystallization. Dissolve in minimal hot Ethanol , then add water dropwise until turbid. Cool slowly to 4°C.

  • Alternative: Use Hexane/Ethyl Acetate (9:1) .

  • Scratching: If it oils out, scratch the glass side of the flask with a spatula to induce nucleation.

📉 Module 4: Visualizing the Logic

Diagram 1: The Validated Synthetic Pathway

This flowchart illustrates the critical decision points and chemical logic ensuring regioselectivity.

G cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization Start 3-Fluoroacetophenone Inter Enaminone Intermediate (Activated Scaffold) Start->Inter Condensation (-MeOH) Reagent1 DMF-DMA (100°C, neat) Reagent1->Inter Product 5-(3-Fluorophenyl)isoxazole (Target) Inter->Product Regioselective Cyclization Reagent2 NH2OH·HCl (EtOH, Reflux) Reagent2->Product

Caption: The Enaminone Route guarantees 5-position selectivity via electronic differentiation of the intermediate.

Diagram 2: Troubleshooting Logic Tree

Use this tree to diagnose low yields or purity issues.

G Root Issue: Low Yield / Impurity Q1 Is the product a mixture of isomers? Root->Q1 Q2 Is the crude material black/tarry? Root->Q2 Q3 Is the product an oil? Root->Q3 Sol1 CAUSE: Wrong Route FIX: Switch from Claisen to Enaminone method Q1->Sol1 Yes Sol2 CAUSE: Decomposition FIX: Lower Temp (<110°C) & Check DMF-DMA Quality Q2->Sol2 Yes Sol3 CAUSE: Fluorine Lipophilicity FIX: Recrystallize (EtOH/H2O) or Column (Hex/EtOAc) Q3->Sol3 Yes

Caption: Rapid diagnostic tree for common failure modes in 5-arylisoxazole synthesis.

📚 References & Authority

  • Regioselectivity Mechanism:

    • Source: The reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride is widely established to yield 5-arylisoxazoles exclusively due to the specific electrophilicity of the

      
      -carbon in the enaminone system.
      
    • Citation: Gelin, S., et al. "Synthesis of isoxazoles from enaminones." Journal of Heterocyclic Chemistry.

    • Validation: (Contextual support for enaminone/hydroxylamine reactivity patterns).

  • Synthetic Protocol (General Enaminone Method):

    • Source: General procedures for 5-substituted isoxazoles via the DMF-DMA route.

    • Citation: "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." MDPI.

    • Validation:

  • Product Characterization (CAS 387358-55-6):

    • Source: Commercial availability and physical property data for 5-(3-fluorophenyl)isoxazole.[4]

    • Validation:

  • Alternative/Problematic Routes (Claisen):

    • Source: Discussion on regioselectivity issues when using

      
      -diketones vs enaminones.
      
    • Citation: "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones." NIH / PMC.

    • Validation:

Sources

Optimization

Separating regioisomers during 5-(3-Fluorophenyl)isoxazole production

Topic: Separation of Regioisomers & Purification Protocols Introduction: The Regioisomer Challenge In the synthesis of 5-(3-fluorophenyl)isoxazole , you are likely encountering one of two distinct regioisomeric impuritie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of Regioisomers & Purification Protocols

Introduction: The Regioisomer Challenge

In the synthesis of 5-(3-fluorophenyl)isoxazole , you are likely encountering one of two distinct regioisomeric impurities depending on your synthetic route. The similarity in polarity between these isomers often renders standard silica gel chromatography inefficient.

This guide addresses the two primary "failure modes" in this synthesis:

  • The "Inverted" Isomer (Type A): 3-(3-fluorophenyl)-5-methylisoxazole (Common in Claisen condensation routes).

  • The "Adjacent" Isomer (Type B): 4-(3-fluorophenyl)isoxazole (Common in nitrile oxide cycloadditions).

Module 1: Diagnosis & Identification

User Question: "I have a single spot on TLC, but my melting point is off. How do I definitively identify which isomer I have without growing a crystal structure?"

Technical Response: Do not rely on TLC alone. The dipole moments of 3,5- and 5,3-isomers are often nearly identical. Proton NMR (


H-NMR)  is the gold standard for rapid identification. The diagnostic handle is the proton directly attached to the isoxazole ring.
The C4/C5 Proton Diagnostic Test
FeatureTarget: 5-(3-F-phenyl) Impurity: 3-(3-F-phenyl) Impurity: 4-(3-F-phenyl)
Diagnostic Proton C4-H (Singlet)C4-H (Singlet)C5-H (Singlet)
Chemical Shift (

)
6.5 – 6.9 ppm 6.1 – 6.5 ppm 8.2 – 8.8 ppm
Reasoning Shielded by the

-system of the 5-aryl ring.
More shielded due to 5-alkyl group (if present).Deshielded by the adjacent Oxygen atom.

Note: If you see a singlet >8.0 ppm, you have substantial contamination with the 4-substituted isomer (common in thermal cycloadditions).

Workflow: Isomer Identification Decision Tree

NMR_Identification Start Crude Product 1H-NMR (CDCl3) CheckRegion Check 6.0 - 9.0 ppm Region Start->CheckRegion SingletHigh Singlet at 8.2 - 8.8 ppm? CheckRegion->SingletHigh SingletLow Singlet at 6.1 - 6.9 ppm? CheckRegion->SingletLow Result4 Isomer Type B: 4-(3-F-phenyl)isoxazole (Cycloaddition Byproduct) SingletHigh->Result4 Yes CheckShift Exact Shift Value? SingletLow->CheckShift Yes Result5 TARGET: 5-(3-F-phenyl)isoxazole (Shift ~6.7 ppm) CheckShift->Result5 6.5-6.9 ppm Result3 Isomer Type A: 3-(3-F-phenyl)isoxazole (Shift ~6.3 ppm) CheckShift->Result3 < 6.5 ppm

Figure 1: NMR decision tree for rapid identification of isoxazole regioisomers.

Module 2: Chromatographic Separation

User Question: "My isomers co-elute in Hexane/Ethyl Acetate. What mobile phase should I use?"

Technical Response: The 3-fluorophenyl group possesses a distinct quadrupole moment and


-acidity due to the electronegative fluorine. Standard alkane/ester solvents interact primarily via dipole-dipole forces, which are often insufficient to differentiate regioisomers.

The Solution: Switch to


-active solvents .
Replacing Hexane with Toluene  often increases resolution (

) because the toluene interacts differentially with the electron-poor fluorinated ring depending on its position (C3 vs C5).
Recommended Solvent Systems
MethodMobile PhaseRationale
Standard Flash Toluene / Ethyl Acetate (95:5 to 80:20)Exploits

-

stacking differences between isomers.
Alternative Flash Dichloromethane / Methanol (99:1)Effective if the 3,5-isomer is significantly more polar due to H-bonding capability (if NH/OH groups present).
HPLC (Reverse Phase) Water / Acetonitrile + 0.1% Formic AcidUse a Phenyl-Hexyl column instead of C18. The Phenyl phase interacts with the 3-F-phenyl group.

Protocol: Toluene Gradient Optimization

  • Dissolve 10 mg of crude mixture in 1 mL Toluene.

  • Spot TLC plate.[1]

  • Elute with 100% Toluene.

  • If

    
    , add EtOAc in 2% increments.
    
  • Target: An

    
     difference of 
    
    
    
    is required for scalable flash chromatography.

Module 3: Crystallization (Scalable Purification)

User Question: "I cannot run a column on 50 grams of material. Can I recrystallize?"

Technical Response: Yes. 3,5-diarylisoxazoles typically possess higher lattice energies (and thus higher melting points) than their 3,4- or 5,3-counterparts due to better symmetry and packing. The 3-fluorine atom, however, lowers the melting point compared to the non-fluorinated analog, making solvent choice critical.

Solvent Screening Table for 5-(3-F-phenyl)isoxazole
Solvent SystemSuitabilityNotes
Ethanol (Abs.) HighBest for removing oily oligomers. Heat to reflux, cool to -20°C.
Heptane / EtOAc MediumGood for removing the 3,4-isomer (which often stays in mother liquor).
Isopropyl Alcohol HighRecommended. The fluorine atom increases lipophilicity; IPA offers the ideal polarity balance.

Step-by-Step Recrystallization Protocol:

  • Saturation: Suspend the crude solid in Isopropyl Alcohol (5 mL per gram).

  • Reflux: Heat to boiling (

    
    C). If solid remains, add IPA in 1 mL increments until dissolved.
    
  • Hot Filtration: If the solution is cloudy (inorganic salts), filter through a pre-heated glass frit.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel) over 2 hours.

  • Nucleation: If no crystals form, scratch the glass or seed with a pure crystal.

  • Harvest: Cool to

    
    C for 1 hour, then filter. Wash with cold heptane.
    

Module 4: Root Cause Analysis (Synthetic Mitigation)

User Question: "I am getting 40% of the wrong isomer. How do I stop it from forming?"

Technical Response: Purification is the bottleneck; prevention is the cure. The formation of regioisomers is dictated by the mechanism of ring closure.

Scenario A: You are using Hydroxylamine + 1,3-Dicarbonyl
  • Issue: The nucleophilic attack of hydroxylamine is reversible and sterically governed.

  • Fix: Switch to the Enaminone Route .

    • React your 3-fluorophenyl ketone with DMF-DMA (Dimethylformamide dimethyl acetal) to form the enaminone.

    • Treat the enaminone with Hydroxylamine.[2]

    • Mechanism: The "soft" nitrogen of hydroxylamine attacks the "hard" enamine carbon exclusively, locking the regioselectivity to the 5-aryl isomer.

Scenario B: You are using Nitrile Oxide + Alkyne
  • Issue: Thermal [3+2] cycloaddition (Huisgen) is poorly selective (approx 60:40 mixture).

  • Fix: Use Cu(I) Catalysis (Click Chemistry) .

    • While standard Click is Azide-Alkyne, Copper(I) also catalyzes Nitrile Oxide-Alkyne cycloadditions (CuAAC-like) to favor the 3,5-isomer exclusively.

    • Reference: Reaction of 3-fluorobenzohydroximoyl chloride with alkyne in the presence of

      
       / Sodium Ascorbate.
      
Synthetic Workflow Comparison

Synthesis_Pathways Precursor Starting Material: 3-Fluorophenyl Ketone PathA Route A: Direct Condensation (NH2OH) Precursor->PathA PathB Route B: Enaminone Intermediate (DMF-DMA -> NH2OH) Precursor->PathB ResultA Mixture: 5-(3-F) + 3-(3-F) (Difficult Separation) PathA->ResultA Low Selectivity ResultB Exclusive Product: 5-(3-F-phenyl)isoxazole (>95% Regioselectivity) PathB->ResultB High Selectivity

Figure 2: Comparison of synthetic routes. The Enaminone route minimizes regioisomer formation.

References

  • Regioselectivity in Isoxazole Synthesis : Molecules2013 , 18, 13647-13670. "Regioselective Synthesis of 5-Substituted Isoxazoles." Link

  • NMR Identification of Isoxazoles: J. Chem. Soc., Perkin Trans. 1, 1997, 123-130. "Structural investigation of 3,5-disubstituted isoxazoles by 1H-NMR."
  • Chromatographic Separation : Teledyne ISCO Application Note AN102. "Separation of Regioisomers using RediSep Gold Columns." Link

  • Enaminone Mechanism: Green Chemistry, 2011, 13, 123. "Regiospecific synthesis of 5-arylisoxazoles via enaminones."

Sources

Troubleshooting

Technical Support: Purification Protocols for 5-(3-Fluorophenyl)isoxazole

Case ID: ISOX-5-FP-PUR Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Initial Diagnosis Welcome to the technical support center. You are likely working with 5-(3...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-5-FP-PUR Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Initial Diagnosis

Welcome to the technical support center. You are likely working with 5-(3-Fluorophenyl)isoxazole , a pharmacophore often synthesized via the cyclization of enaminones or the [3+2] cycloaddition of nitrile oxides.

The Core Challenge: While the isoxazole ring is stable, this specific derivative presents three common purification hurdles:

  • Regioisomer Contamination: Co-elution of the 3-(3-fluorophenyl) isomer (common in cycloaddition routes).

  • Phase Separation ("Oiling Out"): The fluorine substituent lowers the melting point relative to the non-fluorinated parent, causing the crude product to form a persistent oil rather than crystallizing.

  • Trace Precursors: Unreacted 3-fluorobenzaldehyde or oxime intermediates that are difficult to remove via standard acid/base washes.

This guide provides self-validating protocols to address these specific failure modes.

Troubleshooting Module: Regioisomer Separation

User Issue: "My NMR shows a ~10% impurity with a similar chemical shift. I suspect it's the 3-isomer. Standard flash chromatography isn't separating them."

Technical Insight

If you synthesized your target via the [3+2] cycloaddition of a nitrile oxide and an alkyne, you likely have a mixture of the 5-substituted (Target) and 3-substituted (Impurity) isomers.

  • 5-isomer (Target): Generally less polar due to better orbital overlap and shielding of the nitrogen lone pair.

  • 3-isomer (Impurity): Generally more polar and elutes later on silica, but the difference in Rf is often small (

    
    ).
    
Protocol: High-Resolution Flash Chromatography

Do not use a standard 0-100% gradient. You must use an isocratic hold strategy to maximize resolution.

Step-by-Step Workflow:

  • TLC Optimization:

    • Prepare a solvent system of Hexane:Ethyl Acetate (8:1) .

    • Target an Rf of 0.25 - 0.30 for the major spot (5-isomer).

    • Note: If the spots overlap, add 1% MeOH to sharpen the peaks, but reduce EtOAc to maintain Rf.

  • Column Loading:

    • Solid Load: Dissolve crude oil in minimum DCM, adsorb onto silica (1:3 ratio), and evaporate to a free-flowing powder. Do not wet load; the solvent tailing will ruin the separation.

  • Elution Gradient:

    • 0–5 CV (Column Volumes): 100% Hexane (Flush non-polar grease).

    • 5–10 CV: Ramp to 5% EtOAc in Hexane.

    • 10–25 CV: Isocratic Hold at the optimized % (approx. 10-12% EtOAc). This is where separation occurs.

    • 25+ CV: Flush with 50% EtOAc to remove the 3-isomer and polar baseline.

Data Table: Chromatographic Parameters

ParameterRecommended ValueReason
Stationary Phase Silica Gel (40–63 µm)Standard phase; C18 is rarely needed unless <10mg scale.
Mobile Phase A n-Heptane (or Hexane)Non-polar carrier. Heptane is less toxic.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Loading Capacity < 1% of Silica MassStrict limit to prevent band broadening.
Detection UV 254 nmThe fluorophenyl ring is UV active.

Troubleshooting Module: Crystallization (Oiling Out)

User Issue: "I cooled the reaction mixture, but instead of crystals, a gummy oil settled at the bottom. Scratching the glass didn't help."

Technical Insight

"Oiling out" occurs when the compound undergoes Liquid-Liquid Phase Separation (LLPS) before it reaches the crystallization boundary. This is common with fluorinated aromatics because the fluorine atom disrupts pi-stacking, lowering the lattice energy.

Protocol: The "Dual-Solvent" Displacement Method

Avoid single-solvent cooling. Use a solvent/anti-solvent system at steady temperature.

  • Dissolution: Dissolve the crude oil in a minimum amount of warm Ethanol (40°C) . Do not boil.

  • Anti-Solvent Addition:

    • Add Water dropwise with vigorous stirring.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • The Critical Step (Seeding):

    • Add a single "seed" crystal of pure product (if available).

    • Alternative: If no seed exists, dip a glass rod in the solution, pull it out, let the solvent evaporate on the tip to form micro-crystals, and re-insert.

  • Controlled Cooling:

    • Wrap the flask in foil/towel to cool slowly to room temperature over 2 hours.

    • Do not place directly in an ice bath; thermal shock forces oiling.

Visual Workflow: Crystallization Decision Tree

PurificationLogic Start Crude 5-(3-Fluorophenyl)isoxazole StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Yes Oil Persistent Oil / Gum StateCheck->Oil No TLC Check TLC Purity Solid->TLC Recryst Recrystallization (EtOH/H2O) Oil->Recryst High Purity (>90%) Column Flash Chromatography (Isocratic Hold) Oil->Column High Impurity TLC->Recryst Minor Impurity TLC->Column Regioisomers Present Seed Add Seed Crystal Slow Cool Recryst->Seed Prevents Oiling

Caption: Decision matrix for selecting between chromatography and crystallization based on physical state and purity.

Troubleshooting Module: Chemical Scavenging

User Issue: "I have 5% unreacted 3-fluorobenzaldehyde remaining. It co-elutes on the column."

Technical Insight

Aldehydes are lipophilic and often trail the isoxazole product on silica. Chemical derivatization is far superior to physical separation here.

Protocol: Bisulfite Adduct Wash

This method converts the lipophilic aldehyde into a water-soluble bisulfite adduct, which remains in the aqueous layer during extraction.

  • Preparation: Dissolve the crude mixture in Ethyl Acetate .

  • Wash:

    • Wash the organic layer 2x with saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Shake vigorously for at least 2 minutes. The reaction at the interface takes time.

  • Extraction:

    • Separate the layers.[1] The aldehyde is now in the aqueous layer (bottom).

    • Wash the organic layer 1x with Brine, dry over MgSO₄, and concentrate.

References

  • Regioselective Synthesis of Isoxazoles

    • Title: Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole.
    • Source: ResearchG
    • URL:[Link]

  • General Purification Strategies

    • Title: Purification of Labor
    • Source: ScienceDirect / Butterworth-Heinemann.
    • URL:[Link]

  • Isoxazole Synthesis via Enaminones (Green Chemistry)

    • Title: Clean and Efficient Synthesis of Isoxazole Deriv
    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Optimization

Addressing instability of 5-(3-Fluorophenyl)isoxazole under basic conditions

Welcome to the technical support center for 5-(3-fluorophenyl)isoxazole and related derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(3-fluorophenyl)isoxazole and related derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable compound, with a particular focus on its stability under basic conditions. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and innovate confidently in your work.

Introduction: The Duality of the Isoxazole Ring

The isoxazole ring is a privileged scaffold in medicinal chemistry, prized for its role in numerous therapeutic agents. However, the inherent reactivity that makes it a versatile synthetic building block also presents stability challenges, particularly its susceptibility to base-catalyzed ring-opening.[1] This guide will provide in-depth, practical solutions to address the instability of 5-(3-fluorophenyl)isoxazole under basic conditions, ensuring the integrity of your experiments and the quality of your results.

Troubleshooting Guide: Instability Under Basic Conditions

This section addresses common problems encountered when 5-(3-fluorophenyl)isoxazole is subjected to basic conditions during synthesis, workup, or purification.

Issue 1: Low or No Yield of Desired Product After Exposure to Strong Bases

Question: I am attempting a reaction on a substituent of 5-(3-fluorophenyl)isoxazole that requires basic conditions (e.g., NaOH, KOH, t-BuOK), but I'm observing significant loss of my starting material and the formation of multiple unidentified byproducts. What is happening?

Answer: You are likely observing the base-catalyzed degradation of the isoxazole ring. The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under strongly basic conditions.[1] The process is often initiated by the deprotonation of the C-H bond at the 4-position, leading to a ring-opening cascade. The presence of the electron-withdrawing 3-fluorophenyl group at the 5-position can exacerbate this instability by increasing the acidity of the proton at C-4, making it more susceptible to deprotonation by a strong base.

Causality and Troubleshooting Workflow:

To address this, a systematic approach to modifying your reaction conditions is necessary. The goal is to find a balance where the desired reaction proceeds without initiating the degradation of the isoxazole core.

Workflow for Mitigating Base-Induced Decomposition

start Low Yield with Strong Base (NaOH, KOH) assess_base Assess Necessity of Strong Base start->assess_base alternative_bases Screen Milder Bases (e.g., K2CO3, NaHCO3, Et3N, DIPEA) assess_base->alternative_bases If strong base is not essential lower_temp Reduce Reaction Temperature (e.g., from RT to 0°C or -20°C) assess_base->lower_temp If strong base is essential alternative_bases->lower_temp monitor_rxn Monitor Reaction Closely (TLC, LC-MS) lower_temp->monitor_rxn successful Successful Reaction Product Isolated monitor_rxn->successful Reaction complete before degradation unsuccessful Still Unsuccessful monitor_rxn->unsuccessful Degradation still observed protecting_group Consider a Protecting Group Strategy unsuccessful->protecting_group

Caption: A decision-making flowchart for troubleshooting low yields due to base-induced degradation.

Step-by-Step Mitigation Protocol:

  • Re-evaluate the Need for a Strong Base: Can your desired transformation be achieved with a milder base? Often, organic bases or carbonate bases are sufficient.

  • Screen Milder Bases: If possible, replace strong bases like NaOH or KOH with alternatives. A good starting point is to screen inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), or organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

  • Optimize Reaction Temperature: If a stronger base is unavoidable, significantly lowering the reaction temperature can slow down the rate of decomposition relative to the desired reaction. Attempt the reaction at 0°C or even lower temperatures.

  • Careful Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress frequently. The goal is to quench the reaction as soon as the starting material is consumed, before significant degradation occurs.

  • Consider a Protecting Group Strategy: In complex syntheses, it may be necessary to carry out the base-sensitive step before the formation of the isoxazole ring.

Issue 2: Formation of an Unexpected Isomer During Synthesis

Question: I am synthesizing a 5-substituted isoxazole derivative under basic conditions and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge in isoxazole synthesis, particularly when using unsymmetrical starting materials. The reaction conditions, especially the choice of base and solvent, can significantly influence the regiochemical outcome. For instance, in reactions involving 1,3-dicarbonyl compounds and hydroxylamine, basic conditions can lead to mixtures of 3- and 5-substituted isoxazoles.

Strategies for Improving Regioselectivity:

StrategyRationaleRecommended Action
pH Adjustment The pH of the reaction medium can influence which carbonyl group of the 1,3-dicarbonyl compound is more reactive towards hydroxylamine. Acidic conditions often favor one isomer.If your current conditions are basic, try running the reaction under neutral or slightly acidic conditions.
Solvent Modification The polarity of the solvent can affect the transition state energies for the formation of the different regioisomers.Experiment with a range of solvents with varying polarities (e.g., ethanol, acetonitrile, THF, toluene).
Substrate Modification Using a β-enamino ketone derivative of your 1,3-dicarbonyl compound can provide better regiochemical control.If direct cyclization is problematic, consider preparing a β-enamino ketone intermediate.
Catalyst Selection For 1,3-dipolar cycloaddition reactions, the choice of catalyst (e.g., copper) can direct the regioselectivity.For cycloaddition routes, explore both thermal and catalyzed conditions.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the base-catalyzed ring opening of 5-(3-Fluorophenyl)isoxazole?

A1: The generally accepted mechanism involves a series of steps initiated by the deprotonation of the most acidic proton on the isoxazole ring, which is at the C-4 position.

Proposed Mechanism of Base-Catalyzed Isoxazole Ring Opening

cluster_0 Step 1: Deprotonation cluster_1 Step 2: N-O Bond Cleavage cluster_2 Step 3: Further Reactions Isoxazole 5-(3-Fluorophenyl)isoxazole Carbanion C-4 Carbanion Isoxazole->Carbanion B:⁻ attacks H at C-4 Base B:⁻ RingOpened Ring-Opened Intermediate Carbanion->RingOpened Electron delocalization leads to N-O bond scission Products Decomposition Products RingOpened->Products Protonation, hydrolysis, or other reactions

Caption: Simplified mechanism of isoxazole degradation under basic conditions.

Q2: How does the 3-fluorophenyl substituent influence the stability of the isoxazole ring?

A2: The fluorine atom is highly electronegative, making the 3-fluorophenyl group electron-withdrawing. This has two main effects:

  • Increased Acidity of C-4 Proton: The electron-withdrawing nature of the substituent pulls electron density away from the isoxazole ring, making the proton at the C-4 position more acidic and thus more easily removed by a base.

  • Potential for Enhanced Biological Activity: It has been observed that isoxazoles with electron-withdrawing groups on a phenyl ring can exhibit enhanced biological activities.[2]

Q3: Are there any quantitative data on the stability of isoxazoles at different pH values?

A3: Yes, a study on the isoxazole-containing drug leflunomide provides valuable insights. The stability of the isoxazole ring was shown to be highly dependent on both pH and temperature.

TemperaturepH 4.0pH 7.4pH 10.0
25°C StableStablet½ ≈ 6.0 hours
37°C Stablet½ ≈ 7.4 hourst½ ≈ 1.2 hours

Data adapted from a study on leflunomide stability.[3] These data clearly demonstrate that increasing the pH and temperature significantly accelerates the degradation of the isoxazole ring.

Q4: What spectroscopic changes should I look for to confirm the decomposition of my 5-(3-Fluorophenyl)isoxazole?

A4: You can monitor the decomposition using NMR and IR spectroscopy.

  • ¹H NMR: Look for the disappearance of the characteristic singlet for the C-4 proton of the isoxazole ring. The appearance of new, complex signals in the aliphatic and aromatic regions would indicate the formation of degradation products.

  • ¹³C NMR: The disappearance of the signals corresponding to the isoxazole ring carbons would be a clear indicator of decomposition.

  • IR Spectroscopy: The characteristic C=N and N-O stretching frequencies of the isoxazole ring will diminish or disappear upon decomposition. You may observe the appearance of new bands corresponding to nitrile (C≡N) or carbonyl (C=O) groups, depending on the specific degradation pathway.

Q5: Can I use microwave irradiation for reactions involving 5-(3-Fluorophenyl)isoxazole?

A5: Yes, microwave-assisted synthesis can be a powerful tool for isoxazole chemistry, often leading to shorter reaction times and improved yields. However, given the thermal sensitivity of the isoxazole ring, careful optimization of the temperature and irradiation time is crucial to prevent decomposition.

Recommended Experimental Protocols

Protocol 1: General Procedure for a Mild Basic Workup

This protocol is recommended for isolating 5-(3-fluorophenyl)isoxazole from a reaction mixture where a basic aqueous wash is required.

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer promptly with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40°C).

Protocol 2: Synthesis of a 5-Arylisoxazole Derivative Under Mild Conditions

This protocol describes a general method for the synthesis of 5-arylisoxazoles that avoids the use of strong bases.

  • To a stirred solution of a 3-(dimethylamino)-1-arylprop-2-en-1-one (1 equivalent) in water, add hydroxylamine hydrochloride (1 equivalent).

  • Heat the mixture to 50°C and stir for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by suction filtration. This method often yields a pure product without the need for further purification.[4]

References

  • Andrzejak, M., et al. (2010). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazoles Under Different pH Conditions. Letters in Organic Chemistry, 7(1), 32-38.
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34237-34261. [Link]

  • Vyas, P., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Chinese Chemical Society, 65(1), 15-32. [Link]

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653. [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved February 4, 2026, from [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved February 4, 2026, from [Link]

  • Rider, J. T., et al. (2002). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 30(11), 1268-1275. [Link]

Sources

Troubleshooting

Minimizing side reactions in the fluorination of isoxazole precursors

This technical guide addresses the specific challenges of fluorinating isoxazole scaffolds, focusing on minimizing side reactions such as N–O bond cleavage (ring opening) and non-selective addition. Topic: Minimizing Sid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of fluorinating isoxazole scaffolds, focusing on minimizing side reactions such as N–O bond cleavage (ring opening) and non-selective addition.

Topic: Minimizing Side Reactions in Isoxazole Fluorination Audience: Medicinal Chemists & Process Development Scientists Version: 2.1 (Current as of 2026)

Introduction: The Isoxazole Paradox

Isoxazoles act as bioisosteres for carboxylic acids and esters, improving metabolic stability in drug candidates. However, introducing fluorine into the isoxazole core is synthetically fraught.[1] The central conflict lies in the N–O bond .

  • The Challenge: To fluorinate the ring directly (C–H activation), you typically need electrophilic oxidants (e.g., Selectfluor) or strong bases (for lithiation).

  • The Failure Mode: The N–O bond is the "weak link." Under thermal stress or strong electrophilic activation, the ring cleaves to form

    
    -fluorocyanoketones  (linear nitriles).
    

This guide troubleshoots the preservation of ring integrity while achieving regioselective fluorination.

Module 1: Troubleshooting Ring Opening (The "Selectfluor Trap")

Symptom: You attempted electrophilic fluorination using Selectfluor (F-TEDA-BF4) and isolated a linear nitrile or ketone instead of the fluorinated heterocycle.

Root Cause Analysis

The mechanism of failure is often Electrophile-Induced Ring Cleavage .

  • Activation: Selectfluor coordinates to the isoxazole (often at C4), creating a cationic intermediate.

  • Divergence:

    • Path A (Desired): Proton loss restores aromaticity

      
       4-Fluoroisoxazole.
      
    • Path B (Undesired): The cationic intermediate is susceptible to nucleophilic attack (by solvent or counterion), leading to N–O bond rupture.

Diagnostic & Solution Matrix
VariableDanger ZoneSafe Zone / Protocol
Temperature > 60°CRoom Temp (25°C) or lower. High heat favors the entropy-driven ring opening.
Solvent Acetonitrile (MeCN) Sulfolane or Nitromethane . MeCN can act as a nucleophile, assisting ring cleavage.
Catalyst None (Thermal)Gold (Au) Catalysis . Use (IPr)AuCl/AgOTs.[2] This stabilizes the intermediate and lowers the activation energy for substitution over cleavage.
Substrate C3-UnsubstitutedC3-Substituted . A substituent at C3 sterically protects the N-O bond environment and electronically stabilizes the ring.
FAQ: "Why did my reaction work on the phenyl-isoxazole but fail on the alkyl-isoxazole?"

A: Electronic stabilization. Aryl groups at C3 or C5 can delocalize the positive charge in the cationic intermediate, buying time for re-aromatization (fluorination) before the ring snaps open. Alkyl-isoxazoles are more prone to rapid ring opening. Recommendation: If you have an alkyl-isoxazole, switch to the Anionic Protocol (Module 2).

Module 2: Troubleshooting Regioselectivity & Decomposition (The Anionic Route)

Symptom: You used a base (LDA/LiHMDS) and NFSI, but obtained a complex mixture or tar.

Root Cause Analysis

Isoxazoles have distinct pKa differences at C4 and C5.

  • C5-Proton: Most acidic (adjacent to Oxygen). Kinetic deprotonation site.

  • C4-Proton: Less acidic.

  • Failure Mode: "Anionic Shredding." If the temperature rises above -60°C while the species is lithiated, the N–O bond becomes extremely labile, leading to fragmentation.

Step-by-Step Protocol: The "Cryogenic Pulse" Method

Use this for direct C4 or C5 fluorination when Selectfluor fails.

  • Solvent Prep: Anhydrous THF (must be peroxide-free).

  • Cryo-Cooling: Cool substrate to -78°C (Dry ice/Acetone).

  • Base Addition: Add LiHMDS (1.1 equiv) slowly. Do not use n-BuLi if possible; it is too nucleophilic and may attack the imine bond.

  • The "Pulse": Stir for exactly 15–30 minutes. Do not "soak" the anion for hours.

  • Quench: Add NFSI (N-Fluorobenzenesulfonimide) as a pre-cooled solution in THF.

  • Critical Step: Allow to warm only to 0°C , then immediately quench with aqueous NH4Cl.

Decision Logic:

  • Targeting C5 ? Use LiHMDS.

  • Targeting C4 ? You must block C5 first, or use a directing group. If C5 is open, you will get C5-F or a mixture.

Module 3: Visualizing the Divergence

The following diagram illustrates the mechanistic competition between successful fluorination and ring destruction.

IsoxazoleFluorination Start Isoxazole Precursor Cation Cationic Intermediate (Unstable) Start->Cation Electrophilic Attack Selectfluor Reagent: Selectfluor Selectfluor->Cation RingOpen N-O Bond Cleavage (Linear Nitriles/Ketones) Cation->RingOpen Nucleophilic Attack (Solvent/Counterion) Success 4-Fluoroisoxazole (Intact Ring) Cation->Success Proton Loss (Re-aromatization) Path_Thermal Heat (>60°C) Solvent: MeCN Path_Gold Au-Catalyst (25°C) Solvent: Sulfolane

Caption: Mechanistic divergence in electrophilic fluorination. High thermal energy favors the irreversible ring-opening pathway (Red), while catalytic stabilization favors substitution (Green).

Module 4: Advanced Troubleshooting (Radical & Over-Fluorination)

Symptom: Formation of trifluorinated adducts or saturation of the double bonds.

Context: At high temperatures (e.g., 140°C in sulfolane), Selectfluor can drive a "trifluorination" mechanism where fluorine adds across the double bonds rather than substituting.

Corrective Actions:

  • Stoichiometry Control: Never exceed 1.1 equivalents of oxidant.

  • Radical Scavenging: Add 5 mol% BHT (Butylated hydroxytoluene) to rule out radical propagation chains if you observe polymeric byproducts.

  • Alternative Route (Cascade Synthesis): If direct fluorination is impossible due to sensitivity, switch to De Novo Synthesis .

    • Method: Gold-catalyzed cascade cyclization of 2-alkynone O-methyl oximes .

    • Benefit: The fluorine is introduced during ring formation, bypassing the stability issues of the pre-formed ring.

References

  • Ring-Opening Fluorination of Isoxazoles . Organic Letters. (2022).[3][4][5] Describes the mechanism of N-O bond cleavage using Selectfluor in acetonitrile.

  • Direct Synthesis of 4-Fluoroisoxazoles Through Gold-Catalyzed Cascade . Chem. Eur. J. (2015). Establishes the gold-catalyzed protocol to avoid ring opening.

  • Nuclear Fluorination of 3,5-Diarylisoxazoles with Selectfluor . Journal of Fluorine Chemistry. (2004). Details the "trifluorination" side reaction in sulfolane at high temperatures.

  • Palladium-Catalyzed Direct C-H Arylation of Isoxazoles . Angewandte Chemie. (2010). Provides context on C5-acidity and lithiation challenges relevant to anionic fluorination.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Analysis and Fragmentation of 5-(3-Fluorophenyl)isoxazole

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for providi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for providing detailed molecular information. This guide offers an in-depth, comparative analysis of the mass spectrometric behavior of 5-(3-Fluorophenyl)isoxazole under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By delving into the causality behind fragmentation patterns and providing robust experimental protocols, this document serves as a practical resource for the structural elucidation of this and similar heterocyclic compounds.

Introduction to 5-(3-Fluorophenyl)isoxazole and Its Analytical Significance

5-(3-Fluorophenyl)isoxazole belongs to the isoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] The incorporation of a fluorophenyl group can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity to biological targets. Consequently, a thorough understanding of its fragmentation behavior under different ionization techniques is crucial for its unambiguous identification in complex matrices, such as during metabolite profiling or reaction monitoring.

This guide will compare the "hard" ionization technique of Electron Ionization, typically coupled with Gas Chromatography (GC-MS), against the "soft" ionization method of Electrospray Ionization, commonly used with Liquid Chromatography (LC-MS/MS). This comparison will highlight the complementary structural information that can be obtained from each technique.

Experimental Methodologies: A Self-Validating Approach

The following protocols are designed to be self-validating, providing a clear rationale for the chosen parameters to ensure reproducible and reliable data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Electron Ionization Analysis

GC-MS is the preferred method for the analysis of volatile and thermally stable compounds like 5-(3-Fluorophenyl)isoxazole, providing high-resolution separation and detailed fragmentation patterns upon electron ionization.[3]

Sample Preparation: A stock solution of 5-(3-Fluorophenyl)isoxazole (1 mg/mL) should be prepared in a volatile solvent such as dichloromethane or ethyl acetate. Serial dilutions can be made from this stock to determine the instrument's limit of detection and linearity.

Instrumentation and Parameters: The following table outlines a typical set of GC-MS parameters for the analysis of 5-(3-Fluorophenyl)isoxazole.

ParameterSettingRationale
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for the separation of a wide range of aromatic and heterocyclic compounds.
Inlet Temperature250 °CEnsures efficient vaporization of the analyte without thermal degradation.
Carrier GasHelium, constant flow rate of 1.0 mL/minProvides good chromatographic resolution and is inert.
Oven ProgramInitial temp: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp allows for the elution of the analyte in a reasonable time with good peak shape.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule.
Ion Source Temp.230 °CMaintains the analyte in the gas phase and prevents condensation.
Electron Energy70 eVThe standard electron energy for EI, which ensures reproducible fragmentation patterns and allows for comparison with spectral libraries.[4]
Mass Rangem/z 40-400A suitable range to capture the molecular ion and all significant fragment ions.
Scan Rate2 scans/secProvides sufficient data points across the chromatographic peak for accurate mass spectral deconvolution.

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare 1 mg/mL stock solution in Dichloromethane B Perform serial dilutions A->B C Inject sample into GC B->C D Separation on DB-5ms column C->D E Electron Ionization (70 eV) D->E F Mass Analysis (m/z 40-400) E->F G Acquire Total Ion Chromatogram (TIC) F->G H Extract Mass Spectrum of Analyte Peak G->H I Identify Molecular Ion and Fragment Ions H->I

GC-MS experimental workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Electrospray Ionization Analysis

LC-MS/MS with ESI is ideal for analyzing less volatile compounds and provides valuable information on the intact molecule as well as its fragmentation through collision-induced dissociation (CID).[5][6]

Sample Preparation: A stock solution of 5-(3-Fluorophenyl)isoxazole (1 mg/mL) should be prepared in a solvent compatible with reversed-phase chromatography, such as methanol or acetonitrile. Further dilutions should be made in the mobile phase to ensure good peak shape.

Instrumentation and Parameters: The following table provides a set of starting parameters for LC-MS/MS analysis.

ParameterSettingRationale
Liquid Chromatograph
ColumnC18 column, 2.1 x 50 mm, 1.8 µm particle sizeA standard reversed-phase column for the separation of small molecules.
Mobile Phase A0.1% Formic Acid in WaterProvides a source of protons for positive ion ESI and improves chromatographic peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileThe organic component for eluting the analyte from the C18 column.
Gradient10-90% B over 5 minutesA gradient elution ensures the efficient separation and elution of the analyte.
Flow Rate0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), PositiveESI is a soft ionization technique that typically produces a protonated molecule [M+H]+.[7][8][9]
Capillary Voltage3.5 kVOptimizes the electrospray process for efficient ion generation.
Desolvation Temp.350 °CFacilitates the evaporation of the solvent from the ESI droplets.
Cone Voltage30 VA moderate cone voltage can induce some in-source fragmentation, which can be useful for structural confirmation.
Collision Energy (for MS/MS)Ramped 10-40 eVA ramped collision energy allows for the observation of a wide range of fragment ions, from precursor to smaller fragments.
Mass Rangem/z 50-400Covers the expected mass of the protonated molecule and its fragments.

Experimental Workflow for LC-MS/MS Analysis:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare 1 mg/mL stock solution in Methanol B Dilute in mobile phase A->B C Inject sample into LC B->C D Separation on C18 column C->D E Electrospray Ionization (Positive) D->E F MS1 Scan (Full Scan) E->F G MS/MS of [M+H]+ (Product Ion Scan) F->G H Acquire Chromatogram and Spectra G->H I Identify [M+H]+ and Product Ions H->I J Propose Fragmentation Pathway I->J EI_Fragmentation M [M]+. m/z 177 F1 [M - CO]+. m/z 149 M->F1 -CO F2 [M - HCN]+. m/z 150 M->F2 -HCN F3 [C7H4F]+. m/z 121 F1->F3 -N. F4 [C6H4F]+. m/z 95 F2->F4 -C2H2O F5 [C5H4]+. m/z 64 F4->F5 -HF

Proposed EI fragmentation of 5-(3-Fluorophenyl)isoxazole.

Key Fragmentation Mechanisms under EI:

  • Cleavage of the Isoxazole Ring: The isoxazole ring is prone to cleavage under EI. A characteristic fragmentation is the loss of carbon monoxide (CO) to form an azirine intermediate, or the loss of hydrogen cyanide (HCN).

  • Fragmentation of the Fluorophenyl Group: The fluorophenyl group can undergo fragmentation, including the loss of a fluorine radical or the neutral loss of HF.

  • Formation of Aromatic Cations: Stable aromatic cations, such as the fluorophenyl cation, are expected to be prominent in the mass spectrum.

Expected Major Fragments in EI-MS:

m/zProposed Fragment
177Molecular Ion [C9H6FNO]+.
149[M - CO]+.
150[M - HCN]+.
121[3-Fluorobenzoyl]+
95[Fluorophenyl]+
Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.

Proposed ESI-MS/MS Fragmentation Pathway:

ESI_Fragmentation MH [M+H]+ m/z 178 F1 [M+H - H2O]+ m/z 160 MH->F1 -H2O F2 [M+H - CO]+ m/z 150 MH->F2 -CO F3 [C7H5F_N]+. m/z 122 F2->F3 -N. F4 [C6H5F]+. m/z 96 F3->F4 -HCN

Proposed ESI-MS/MS fragmentation of 5-(3-Fluorophenyl)isoxazole.

Key Fragmentation Mechanisms under ESI-MS/MS:

  • Protonation Site: Protonation is likely to occur on the nitrogen atom of the isoxazole ring, which is the most basic site.

  • Ring Opening and Rearrangement: Collision-induced dissociation can lead to the opening of the isoxazole ring, followed by rearrangements and neutral losses.

  • Loss of Small Neutral Molecules: Common neutral losses from the protonated molecule include water (H2O), carbon monoxide (CO), and acetonitrile (CH3CN).

Expected Major Product Ions in ESI-MS/MS:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
178160H2O
178150CO
178122C2H2O
12295HCN

Conclusion and Future Perspectives

The mass spectrometric analysis of 5-(3-Fluorophenyl)isoxazole provides distinct and complementary information depending on the ionization technique employed. Electron Ionization provides a detailed fragmentation fingerprint, useful for library matching and initial structural elucidation. In contrast, Electrospray Ionization, particularly when coupled with tandem mass spectrometry, allows for the confirmation of the molecular weight and provides controlled fragmentation that can be used to probe specific structural features.

The proposed fragmentation pathways in this guide, based on established principles of mass spectrometry, serve as a robust starting point for the interpretation of experimental data. Further high-resolution mass spectrometry (HRMS) studies would be invaluable for confirming the elemental composition of the observed fragment ions and solidifying the proposed fragmentation mechanisms. This comprehensive approach to mass spectrometric analysis is indispensable for the confident identification and characterization of novel isoxazole-based compounds in various stages of drug discovery and development.

References

  • Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

  • Gupta, S., et al. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Journal of Chromatography B, 1211, 123488. [Link]

  • Zheng, J., et al. (2018). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 23(11), 2959. [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

  • Abdel-Hay, K. M., et al. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. Applied Spectroscopy, 73(4), 433-443. [Link]

  • Smith, F. T. (2014). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of Analytical Toxicology, 39(1), 34-42. [Link]

  • Böhm, H. J., et al. (2013). Computational mass spectrometry for small molecules. Journal of Cheminformatics, 5(1), 1-13. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Linstrom, P.J., and Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 51(5), 235-241. [Link]

  • Sparkman, O. D., et al. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

  • Turecek, F., & McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons. [Link]

  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill Education. [Link]

  • Zenkevich, I. G. (2003). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (11), 2195-2201. [Link]

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. [Link]

  • Shimadzu. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles. [Link]

  • Sochacka-Ćwikła, A., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 24(14), 11569. [Link]

  • World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. [Link]

Sources

Comparative

Comparative Guide: X-ray Crystallography of 5-(3-Fluorophenyl)isoxazole

The following guide serves as a technical benchmark for the structural characterization of 5-(3-Fluorophenyl)isoxazole , comparing it against its regioisomers and non-fluorinated analogues. This document is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical benchmark for the structural characterization of 5-(3-Fluorophenyl)isoxazole , comparing it against its regioisomers and non-fluorinated analogues. This document is designed for medicinal chemists and crystallographers optimizing solid-state forms for drug development.[1]

Executive Summary

In structure-based drug design, the isoxazole scaffold acts as a critical bioisostere for amide and ester groups.[1] The 5-(3-Fluorophenyl)isoxazole (5-3-FPI) variant is particularly valuable due to the metabolic stability conferred by the fluorine atom at the meta position.[1]

This guide compares the crystallographic profile of 5-3-FPI against its primary structural alternative, 3-(3-Fluorophenyl)isoxazole (3-3-FPI) .[1] Experimental data indicates that the 5-substituted isomer typically exhibits superior planarity and denser packing efficiency (


 vs 

) due to reduced steric clash between the phenyl ring and the isoxazole oxygen/nitrogen lone pairs.[1]

Structural & Synthetic Context

Before analyzing the diffraction data, it is critical to understand the synthesis pathway, as impurities (specifically unreacted chalcones) can cocrystallize and distort unit cell parameters.[1]

Synthesis & Crystallization Workflow

The following workflow outlines the validated protocol for isolating single crystals suitable for X-ray diffraction (XRD).

CrystallizationWorkflow Start Start: 3-Fluorobenzaldehyde Chalcone Intermediate: Chalcone Formation Start->Chalcone Aldol Condensation Cyclization Cyclization: NH2OH·HCl / NaOAc Chalcone->Cyclization Reflux Product Crude 5-(3-FPI) Cyclization->Product Workup Screening Solvent Screening (EtOH vs. DMF) Product->Screening Dissolution Growth Crystal Growth (Slow Evaporation) Screening->Growth Nucleation XRD Data Collection (Mo-Kα) Growth->XRD Mounting

Figure 1: Validated synthesis and crystallization pipeline for phenylisoxazoles.[1]

Comparative Analysis: 5-Isomer vs. Alternatives

The choice between the 5-isomer and the 3-isomer often dictates the solid-state properties of the API (Active Pharmaceutical Ingredient).[1] The data below synthesizes findings from typical fluorinated phenylisoxazole structures.

Table 1: Crystallographic Parameters Comparison
Parameter5-(3-Fluorophenyl)isoxazole (Target)3-(3-Fluorophenyl)isoxazole (Alternative)Significance
Space Group

(Monoclinic)

(Triclinic)
Monoclinic systems often show better slip planes for tableting.[1]
Calc. Density (

)


Higher density in the 5-isomer correlates to lower solubility but higher stability.[1]
Torsion Angle (

)


The 5-isomer is more planar, facilitating

-

stacking.[1]
Packing Efficiency 68.5%65.2%Tighter packing reduces hygroscopicity.[1]
Primary Interaction C-H...N (Strong)C-H...O (Weak)Nitrogen is a better acceptor in the 5-position geometry.[1]
Mechanism of Stabilization

The superior stability of the 5-3-FPI crystal lattice is driven by specific supramolecular synthons.[1]

  • Conformational Planarity: In the 5-isomer, the phenyl ring can rotate to minimize steric hindrance with the isoxazole H-4 proton.[1] In the 3-isomer, the phenyl ring clashes with the isoxazole lone pairs, forcing a larger twist angle (

    
    ).[1]
    
  • Fluorine Contacts: The meta-fluorine atom participates in weak

    
     interactions that bridge the layers formed by 
    
    
    
    -stacking.[1]

InteractionHierarchy Crystal Crystal Lattice Stability PiStack π-π Stacking (Centroid dist: 3.8 Å) Crystal->PiStack Primary Scaffold HBond C-H...N Hydrogen Bonds (2.55 Å) Crystal->HBond Planar Linkage WeakInter Weak C-H...F Contacts (Directional) PiStack->WeakInter Layer Bridging HBond->WeakInter Synergistic Effect

Figure 2: Hierarchy of intermolecular forces stabilizing the 5-(3-FPI) lattice.[1]

Experimental Protocols

Synthesis for Crystallography[1]
  • Reaction: Condensation of 3-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate.[1]

  • Purification: It is imperative to purify the product via column chromatography (Hexane:EtOAc 8:2) before crystallization.[1] Even 1% chalcone impurity can poison the crystal faces, leading to twinning.[1]

Crystallization Method (Vapor Diffusion)

Direct evaporation often yields needles unsuitable for diffraction.[1] The Vapor Diffusion method is recommended for this compound:

  • Dissolve 20 mg of 5-3-FPI in 1.5 mL of DMF (Good solvent).

  • Place in a small inner vial.

  • Place the inner vial into a larger jar containing 10 mL of Water or Ethanol (Anti-solvent).

  • Seal and store at

    
    C for 7 days.
    
    • Why: The slow diffusion of the anti-solvent forces the compound to nucleate in a controlled, thermodynamic manner, favoring the stable

      
       polymorph over kinetic forms.[1]
      
Data Collection Strategy
  • Radiation Source: Mo-K

    
     (
    
    
    
    ) is preferred over Cu-K
    
    
    .[1] Fluorine atoms can cause significant absorption/fluorescence with copper sources, degrading data quality.[1]
  • Temperature: Collect at 100 K. Fluorine atoms on phenyl rings often exhibit high thermal motion (disorder) at room temperature, making refinement difficult.[1]

References

  • Synthesis and Structure of Fluorinated Isoxazoles: Comparison of 3,5-disubstituted isoxazole packing motifs and the impact of halogenation on unit cell parameters. Source:[1]

  • General Isoxazole Crystallography: Analysis of dihedral angles and planarity in phenylisoxazole derivatives. Source:[1]

  • Synthetic Methodology: Protocols for chalcone-to-isoxazole cyclization using hydroxylamine. Source:[1][2]

Sources

Validation

A Comparative Guide to Validating the Purity of 5-(3-Fluorophenyl)isoxazole Using Orthogonal HPLC Methods

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth technical comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 5-(3-Fluorophenyl)isoxazole, a key intermediate in the synthesis of various pharmacologically active compounds.

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] The introduction of a fluorophenyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3] Consequently, rigorous analytical oversight is paramount. Impurities, which can arise from starting materials, by-products, or degradation, can impact the therapeutic outcome and patient safety.[4][5] High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of small molecules, offering the sensitivity and specificity required to detect and quantify trace-level impurities.[4][6][7][8]

This guide will not only detail two robust HPLC protocols but will also delve into the causality behind the methodological choices, emphasizing the concept of orthogonality to ensure comprehensive impurity profiling. We will then walk through a complete validation of these methods, grounded in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]

The Imperative of Orthogonal Purity Analysis

Relying on a single analytical method can create blind spots where certain impurities may co-elute with the main peak or other impurities, leading to an inaccurate assessment of purity.[12] To mitigate this risk, employing two or more orthogonal methods is a well-established strategy in pharmaceutical development.[13][14] Orthogonal methods are based on different separation principles, providing a more comprehensive view of the sample's composition.[12][14][15] For reversed-phase HPLC, orthogonality can be achieved by varying parameters such as:

  • Stationary Phase Chemistry: Utilizing columns with different ligands (e.g., C18 vs. Phenyl) alters the primary mode of interaction with the analyte and its impurities.

  • Mobile Phase pH: Adjusting the pH can change the ionization state of acidic or basic impurities, dramatically affecting their retention and selectivity.

  • Organic Modifier: Switching between acetonitrile and methanol can alter the elution strength and selectivity due to different dipole moments and hydrogen bonding capabilities.

This guide presents two methods that leverage differences in both stationary phase chemistry and mobile phase composition to provide a robust, orthogonal approach to purity validation for 5-(3-Fluorophenyl)isoxazole.

Method 1: The Workhorse - Reversed-Phase C18 with Acidic Mobile Phase

This method represents a standard, robust approach for the analysis of relatively non-polar, aromatic compounds. The C18 stationary phase provides strong hydrophobic interactions, while the acidic mobile phase ensures that any ionizable functional groups are protonated, leading to consistent retention.

Experimental Protocol: Method 1
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 5-(3-Fluorophenyl)isoxazole sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Method 2: The Orthogonal Approach - Phenyl Column with Methanol Mobile Phase

This method introduces significant changes in selectivity. The phenyl stationary phase offers pi-pi interactions in addition to hydrophobic interactions, which can be highly effective for separating aromatic compounds with different electronic properties. The use of methanol as the organic modifier further alters the selectivity compared to acetonitrile.

Experimental Protocol: Method 2
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Phenyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water.

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 40% B

    • 18-25 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 5-(3-Fluorophenyl)isoxazole sample in a 50:50 mixture of methanol and water to a final concentration of 1 mg/mL.

A Self-Validating System: Adherence to ICH Q2(R1) Guidelines

The objective of analytical procedure validation is to demonstrate that the method is suitable for its intended purpose.[10] The following sections outline the key validation parameters and provide hypothetical, yet realistic, data to illustrate the performance of each method.

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Assessment Method_Dev Method Development (Method 1 & 2) Protocol Validation Protocol Definition Method_Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Data_Analysis Data Analysis & Statistics Specificity->Data_Analysis Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Linearity->Data_Analysis Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Data_Analysis LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Precision->Data_Analysis Robustness Robustness (Varied Parameters) LOD_LOQ->Robustness LOD_LOQ->Data_Analysis Robustness->Data_Analysis Report Validation Report Generation Data_Analysis->Report Assessment Method Suitability Assessment Report->Assessment

Caption: Workflow for HPLC Method Validation based on ICH Q2(R1) Guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] This is typically demonstrated through forced degradation studies, where the sample is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

Experimental Approach: A sample of 5-(3-Fluorophenyl)isoxazole is subjected to the following stress conditions:

  • Acidic: 0.1 M HCl at 60°C for 24 hours.

  • Basic: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 80°C for 48 hours.

  • Photolytic: Exposed to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by both HPLC methods. The goal is to demonstrate that the main peak is spectrally pure and that all degradation peaks are well-resolved from the main peak and from each other.

Acceptance Criteria:

  • Peak purity of the 5-(3-Fluorophenyl)isoxazole peak should be greater than 99.5%.

  • Resolution between the main peak and the closest eluting impurity/degradant should be greater than 2.0.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[17]

Experimental Approach: A series of at least five standard solutions of 5-(3-Fluorophenyl)isoxazole are prepared at concentrations ranging from 50% to 150% of the nominal sample concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL). Each solution is injected in triplicate.

Acceptance Criteria:

  • The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy

Accuracy refers to the closeness of the test results to the true value.[17] It is often assessed by spiking a placebo with known amounts of the API at different concentration levels.

Experimental Approach: Known quantities of 5-(3-Fluorophenyl)isoxazole are added to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery of the API is then calculated.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Analysis of replicate samples on different days, by different analysts, or on different instruments.

Experimental Approach:

  • Repeatability: Six replicate samples are prepared at 100% of the nominal concentration and analyzed.

  • Intermediate Precision: The repeatability experiment is repeated by a different analyst on a different day.

Acceptance Criteria:

  • The relative standard deviation (RSD) for repeatability should be ≤ 1.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Approach: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N). A series of dilute solutions are injected, and the concentrations that yield S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ are determined.

Acceptance Criteria:

  • LOD: S/N ≥ 3.

  • LOQ: S/N ≥ 10. The precision (RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]

Experimental Approach: Small, deliberate changes are made to the method parameters, such as:

  • Flow rate (± 0.1 mL/min).

  • Column temperature (± 2°C).

  • Mobile phase composition (± 2% organic).

The effect on system suitability parameters (e.g., retention time, resolution, tailing factor) is observed.

Acceptance Criteria:

  • System suitability parameters must remain within acceptable limits.

  • No significant impact on the quantitative results should be observed.

Comparative Performance Data

The following tables summarize the hypothetical validation data for the two proposed HPLC methods.

Table 1: System Suitability and Specificity

Parameter Method 1 (C18) Method 2 (Phenyl) Acceptance Criteria
Resolution (Main Peak vs. Closest Impurity) 3.5 4.2 > 2.0
Tailing Factor (Main Peak) 1.1 1.2 ≤ 1.5
Theoretical Plates > 10,000 > 9,000 > 2000

| Peak Purity (Forced Degradation) | > 99.8% | > 99.8% | > 99.5% |

Table 2: Linearity, Accuracy, Precision, and Sensitivity

Parameter Method 1 (C18) Method 2 (Phenyl) Acceptance Criteria
Linearity (r²) 0.9995 0.9992 ≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2% 99.1% - 101.5% 98.0% - 102.0%
Repeatability (RSD) 0.45% 0.52% ≤ 1.0%
Intermediate Precision (RSD) 0.88% 0.95% ≤ 2.0%
LOD (µg/mL) 0.1 0.15 Report

| LOQ (µg/mL) | 0.3 | 0.5 | Report (RSD ≤ 10%) |

Table 3: Robustness

Varied Parameter Method 1 (C18) - % Change in Result Method 2 (Phenyl) - % Change in Result Acceptance Criteria
Flow Rate (± 0.1 mL/min) < 0.5% < 0.6% System Suitability Met
Temperature (± 2°C) < 0.3% < 0.4% System Suitability Met

| % Organic (± 2%) | < 1.2% | < 1.5% | System Suitability Met |

Choosing the Right Method: A Logical Approach

Both methods demonstrate excellent performance and meet all validation criteria. The choice of which method to use for routine analysis versus impurity characterization depends on the specific goal.

Method_Selection Start Analytical Need Decision Routine QC or Impurity Profiling? Start->Decision Method1 Method 1 (C18) - Robust & Established - High Throughput Decision->Method1 Routine QC Both Use Both Methods - Comprehensive Profile - Method Validation Decision->Both Impurity Profiling/ Characterization Method2 Method 2 (Phenyl) - Orthogonal Selectivity - Confirmatory Analysis Both->Method2

Caption: Decision tree for selecting an appropriate HPLC method.

  • For Routine Quality Control (QC): Method 1 (C18) is an excellent choice. It is a robust, widely used method that provides high efficiency and is likely to be more readily available in most QC laboratories. Its slightly better precision and sensitivity make it ideal for routine batch release testing.

  • For Impurity Profiling and Method Validation: Using both methods provides a comprehensive and trustworthy purity profile.[13] Method 2 (Phenyl) serves as a critical orthogonal method to confirm the peak purity results from Method 1 and to ensure no impurities are co-eluting with the main peak. The different selectivity offered by the phenyl column provides a higher degree of confidence in the overall purity assessment.

Conclusion

The validation of analytical methods is a mandatory and critical component of drug development and manufacturing.[18] This guide has presented two scientifically sound and robust HPLC methods for the purity determination of 5-(3-Fluorophenyl)isoxazole. By employing an orthogonal approach—utilizing different column chemistries (C18 and Phenyl)—we have established a self-validating system that provides a high degree of confidence in the analytical results. Both methods have been shown to meet the stringent requirements of the ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The choice between these methods for a specific application should be guided by the analytical objective, with the C18 method serving as a reliable workhorse for routine QC and the phenyl column method providing essential orthogonal confirmation for comprehensive impurity profiling.

References

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Al-Mokyna, F. H., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(11), 2537.
  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • United States Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • Xue, G., et al. (2005). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • PureSynth. (n.d.). 5-Amino-3-(4-Fluorophenyl)Isoxazole 95.0%(HPLC). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Van Gyseghem, E., et al. (2008). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles.
  • Lab Manager. (2024). ICH Q2(R2) and Q14: A Modernized Approach to Analytical Method Validation. Retrieved from [Link]

  • Szabó, Z. I., et al. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. Critical Reviews in Analytical Chemistry, 1-14.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Kumar, S., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Li, J.-T., et al. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 19(9), 13538-13545.
  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]

  • Van Gyseghem, E., et al. (2008). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles.
  • Al-Ostath, A. I., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18193.
  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

  • Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. Retrieved from [Link]

  • Parekar, P. B., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. South Asian Research Journal of Pharmaceutical Sciences, 5(1), 18-27.
  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • GenoChem World. (n.d.). A2929 5-Amino-3-(4-fluorophenyl)isoxazole,>95.0%(HPLC)(N). Retrieved from [Link]

  • Beilstein Journals. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q2 Analytical Validation. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]

  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Research and Markets. (n.d.). Analytical Method Validation and Transfer According to the New FDA Guidance - Webinar (Recorded). Retrieved from [Link]

Sources

Comparative

Spectroscopic Fingerprinting of 5-(3-Fluorophenyl)isoxazole: A Comparative Guide for Rapid Identification

Executive Summary In the high-throughput environment of early-stage drug discovery, 5-(3-Fluorophenyl)isoxazole represents a critical pharmacophore scaffold, often utilized in kinase inhibitors and CNS-active agents. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput environment of early-stage drug discovery, 5-(3-Fluorophenyl)isoxazole represents a critical pharmacophore scaffold, often utilized in kinase inhibitors and CNS-active agents. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, it is a bottleneck for routine quality control (QC) due to sample preparation time and solvent costs.

This guide evaluates Fourier Transform Infrared (FT-IR) Spectroscopy as a rapid, non-destructive alternative for the identity verification of 5-(3-Fluorophenyl)isoxazole. By leveraging the unique vibrational coupling of the electron-withdrawing meta-fluorine substituent with the isoxazole heteroaromatic core, researchers can achieve >95% confidence in identity verification in under 2 minutes.

Structural Analysis & Predicted Vibrational Modes[1][2][3]

To accurately identify 5-(3-Fluorophenyl)isoxazole, one must deconvolute the spectrum into two distinct vibrational domains: the Isoxazole Core and the 3-Fluorophenyl Ring . The interaction between these domains creates a unique spectral fingerprint.

Diagnostic Peak Assignments

The following table summarizes the critical bands required for positive identification. These values are derived from empirical correlation data of 5-phenylisoxazole derivatives and aryl fluorides.

Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Value
C-F (Aryl) Stretching1210 – 1260 StrongPrimary ID: Confirms fluorination.
Isoxazole Ring C=N Stretching1610 – 1630 MediumDistinguishes from furan/pyrrole analogs.
Isoxazole Ring Ring Breathing1430 – 1470 StrongCharacteristic of the 5-substituted isoxazole core.
Aromatic C-H Out-of-Plane (OOP) Bend770 – 800 & 680 – 710 StrongCrucial: Confirms meta-substitution (distinguishes from para-F).
Aromatic C-H Stretching3050 – 3120 WeakConfirms unsaturated/aromatic character.
N-O Stretching900 – 960 MediumSpecific to isoxazole/oxazole systems.

Technical Insight: The meta-position of the fluorine atom breaks the symmetry of the phenyl ring, typically resulting in a "doublet" appearance in the fingerprint region (650–900 cm⁻¹) due to C-H OOP bending. This is the most reliable feature to distinguish it from the para-isomer (4-fluorophenyl), which typically shows a single, intense band near 830 cm⁻⁻¹.

Comparative Performance: IR vs. NMR vs. MS

While Mass Spectrometry (MS) provides molecular weight and NMR provides atomic connectivity, IR offers the optimal balance of speed and specificity for routine batch release.

FeatureFT-IR (ATR) 1H-NMR (400 MHz) UHPLC-MS
Prep Time < 1 minute (No solvent)10–15 mins (Deuterated solvent)15–30 mins (Dilution/Buffer)
Cost Per Sample < $0.50$15.00+$5.00+
Regioisomer Specificity High (Fingerprint region)Very High (Coupling constants)Low (Identical m/z)
Destructive? NoNoYes (Trace)
Limit of Detection ~1% Impurity~0.5% Impurity<0.1% Impurity
Decision Logic for Method Selection

The following diagram illustrates when to deploy IR versus orthogonal methods during the synthesis workflow.

MethodSelection Start Sample: 5-(3-Fluorophenyl)isoxazole Goal Define Analytical Goal Start->Goal RoutineQC Routine Batch QC / Identity Confirmation Goal->RoutineQC Known Process StructElucid Full Structural Elucidation / Unknown Impurity Goal->StructElucid New Synthesis TraceAnalysis Trace Impurity (<0.1%) Goal->TraceAnalysis Purity Check IR_Method FT-IR (ATR) Time: 2 mins RoutineQC->IR_Method NMR_Method 1H-NMR Time: 20 mins StructElucid->NMR_Method MS_Method UHPLC-MS Time: 30 mins TraceAnalysis->MS_Method Result1 Pass/Fail Release IR_Method->Result1 Result2 Detailed Structure File NMR_Method->Result2

Figure 1: Analytical method selection workflow based on the stage of drug development.

Distinguishing Regioisomers (The "3 vs. 5" Problem)

A common synthetic challenge is the formation of the regioisomer 3-(3-fluorophenyl)isoxazole (where the phenyl group is attached to the carbon next to the nitrogen, rather than the oxygen).

IR spectroscopy is particularly adept at distinguishing these due to the skeletal vibrations of the isoxazole ring.

  • 5-Substituted (Target): The C=N stretch is typically more isolated. The ring breathing mode near 1450 cm⁻¹ is intense.

  • 3-Substituted (Impurity): Often exhibits a shifted ring breathing mode (typically higher frequency, ~1480–1500 cm⁻¹) and a distinct spectral pattern in the 950–1050 cm⁻¹ region due to different coupling with the phenyl ring.

Experimental Protocol: ATR-FTIR Workflow

To ensure reproducibility and "self-validating" results, follow this strict protocol. This method assumes the use of an Attenuated Total Reflectance (ATR) accessory (Diamond or ZnSe crystal).

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR.

  • Resolution: 4 cm⁻¹.

  • Scans: 16 (Screening) or 32 (Final QC).

  • Range: 4000 – 600 cm⁻¹.

Step-by-Step Methodology
  • Background Collection: Clean the crystal with isopropanol. Collect an air background spectrum. Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimal.

  • Sample Deposition: Place ~2–5 mg of solid 5-(3-Fluorophenyl)isoxazole on the center of the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Inconsistent pressure leads to variable peak intensities.

  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing filters, as this may obscure the hyperfine splitting of the meta-substituted OOP bands.

Spectral Validation Logic

The following diagram details the logic flow for interpreting the generated spectrum.

SpectralValidation Input Raw Spectrum Check1 Check 1210-1260 cm⁻¹ (C-F Stretch) Input->Check1 Decision1 Band Present? Check1->Decision1 Check2 Check 1610-1630 cm⁻¹ (Isoxazole C=N) Decision2 Band Present? Check2->Decision2 Check3 Check 680-800 cm⁻¹ (Meta-OOP Pattern) Decision3 Doublet Pattern? Check3->Decision3 Decision1->Check2 Yes Fail_F FAIL: No Fluorine (Check Starting Material) Decision1->Fail_F No Decision2->Check3 Yes Fail_Iso FAIL: Ring Opening (Check Synthesis) Decision2->Fail_Iso No Pass IDENTITY CONFIRMED 5-(3-F-Ph)Isoxazole Decision3->Pass Yes (2 bands) Fail_Regio FAIL: Wrong Isomer (Likely Para or Ortho) Decision3->Fail_Regio No (Single band)

Figure 2: Logic gate for spectral interpretation and troubleshooting.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 5-phenylisoxazole (Analogous Core). National Institute of Standards and Technology.[1][2] [Link]

  • Royal Society of Chemistry. Synthesis and characterization of isoxazole derivatives. RSC Advances, 2014. (Provides NMR/IR correlation for phenylisoxazoles). [Link]

  • Coates, J. Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry, 2000. (Source for C-F and Meta-substitution OOP assignments). [Link]

  • Katritzky, A. R. Handbook of Heterocyclic Chemistry. (Definitive source for isoxazole ring breathing modes). [Link]

Sources

Validation

A Researcher's Guide to the Binding Affinity of 5-Phenylisoxazole Analogs: A Comparative Analysis

The second round of searches yielded more specific and useful results. I found a couple of papers discussing the structure-activity relationships (SAR) of isoxazole derivatives, including some with phenyl substituents, t...

Author: BenchChem Technical Support Team. Date: February 2026

The second round of searches yielded more specific and useful results. I found a couple of papers discussing the structure-activity relationships (SAR) of isoxazole derivatives, including some with phenyl substituents, targeting specific receptors like RORγt and enzymes like COX. One paper even specifically mentions the effect of a fluoro substituent on the benzoic acid moiety of a trisubstituted isoxazole, which is very relevant. Another key finding is a review that discusses the SAR of isoxazole-containing compounds and mentions that a fluorine or trifluoromethyl group at the fourth position of a phenyl ring in an isoxazole promotes cytotoxicity.

While I still haven't found a direct comparative study of a series of 5-(3-Fluorophenyl)isoxazole analogs against a single target, I now have enough information to create a representative case study. I can use the information on the trisubstituted isoxazoles targeting RORγt as the primary example, as it provides specific IC50 values and discusses the impact of a fluoro substituent. I can supplement this with the more general SAR principles for phenylisoxazoles found in the other papers.

I also have sufficient information on the experimental techniques (radioligand binding assays, TR-FRET, etc.) to describe the methodologies in detail.

Therefore, I can now proceed with structuring and writing the guide based on the collected information. I will create a detailed comparison table, provide step-by-step experimental protocols, and generate the required Graphviz diagrams. I will ensure all claims are properly cited.

For drug discovery researchers and medicinal chemists, the isoxazole scaffold represents a privileged structure, a versatile building block in the design of novel therapeutic agents targeting a wide array of biological entities.[1][2][3] Its unique electronic properties and synthetic tractability have led to its incorporation into numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4] A particularly significant subclass is the 5-phenylisoxazole series, where substitutions on the phenyl ring can dramatically influence binding affinity and selectivity for their molecular targets.

This guide provides an in-depth comparative analysis of the binding affinity of 5-phenylisoxazole analogs, with a special focus on the impact of fluorination, drawing from key structure-activity relationship (SAR) studies. We will delve into the experimental data that underpins our understanding of these interactions and provide detailed protocols for the methodologies used to generate this critical information.

The Critical Role of Phenyl Ring Substitution: A Comparative Look at Binding Affinity

The strategic modification of the phenyl ring in 5-phenylisoxazole analogs is a cornerstone of medicinal chemistry efforts to optimize potency and selectivity. The position and nature of substituents can profoundly alter the molecule's interaction with the binding pocket of a target protein.

A compelling case study is the development of trisubstituted isoxazoles as selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a key therapeutic target for autoimmune diseases.[5][6] Research in this area has provided valuable quantitative data on how subtle changes to the phenyl moiety, including the introduction of a fluorine atom, impact binding affinity.

Comparative Binding Affinity of Trisubstituted Isoxazole Analogs for RORγt
Compound IDR Group (Phenyl Ring Substitution)IC50 (nM) [TR-FRET Assay]Notes
Analog 1 -H (Unsubstituted)31 ± 2Baseline compound with a simple phenyl group.
Analog 2 2-Fluoro45 ± 3Introduction of an ortho-fluoro substituent slightly decreases potency.[5][6]
Analog 3 4-FluoroNot explicitly provided, but SAR studies suggest para-substitution can be favorable.General SAR principles indicate that para-halogen substitutions are often associated with increased activity in other isoxazole series.[7]
Analog 4 4-CyanoPotency can be significantly enhanced.In a different series of 5-phenylisoxazole-3-carboxylic acid derivatives targeting xanthine oxidase, a 3-cyano group was the preferred substitution.[8]
Analog 5 4-NitroGenerally leads to a reduction in inhibitory potency compared to a cyano group in the same position.[8]Demonstrates the sensitivity of the binding pocket to the electronic nature of the substituent.

Data synthesized from multiple sources for illustrative comparison. IC50 values for Analogs 1 and 2 are from studies on RORγt inhibitors.[5][6]

The data clearly indicates that even a seemingly minor modification, such as the addition of a fluorine atom, can alter the binding affinity. In the case of the RORγt inhibitors, the introduction of an ortho-fluoro substituent on the benzoic acid moiety resulted in a slight decrease in potency.[5][6] This nuanced effect underscores the importance of empirical testing in SAR studies. The precise interplay of sterics and electronics within the binding pocket determines whether a particular substitution will be beneficial, detrimental, or neutral to the binding affinity.

Deciphering the "Why": Mechanistic Insights into Substituent Effects

The observed changes in binding affinity upon substitution can be attributed to a combination of factors:

  • Electronic Effects : Electron-withdrawing groups like fluorine can alter the charge distribution across the molecule, potentially influencing hydrogen bonding and other electrostatic interactions with amino acid residues in the target's binding site.

  • Steric Hindrance : The size and position of a substituent can either promote a more favorable binding conformation or introduce steric clashes that weaken the interaction.

  • Hydrophobicity : Modifications to the phenyl ring can change the overall lipophilicity of the compound, affecting its entry into and interaction with hydrophobic pockets within the protein.

For instance, in the development of isoxazole-based anticancer agents, it has been observed that a fluorine or trifluoromethyl group at the fourth position of the phenyl ring can promote cytotoxicity, suggesting a favorable interaction within the target's binding site.[7]

Experimental Methodologies for Determining Binding Affinity

The quantitative data presented above is the product of rigorous experimental work. Understanding the principles behind these techniques is crucial for interpreting the results and designing further experiments. Here, we detail two common methods used to assess the binding affinity of small molecules like 5-(3-Fluorophenyl)isoxazole analogs.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput screening method often used to study protein-protein and protein-ligand interactions. It relies on the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity.

Conceptual Workflow of a Competitive TR-FRET Binding Assay

TR_FRET_Workflow cluster_0 Assay Components cluster_1 Experimental Setup cluster_2 Data Analysis Target Target Protein (e.g., RORγt-LBD) Incubation Incubate Components + Test Compound Target->Incubation Tracer Fluorescent Tracer (Known Binder) Tracer->Incubation Donor Donor Fluorophore (e.g., on Antibody) Donor->Incubation Acceptor Acceptor Fluorophore (on Tracer) Acceptor->Incubation Excitation Excite Donor Fluorophore Incubation->Excitation Binding Equilibrium Detection Measure Donor & Acceptor Emission Excitation->Detection Ratio Calculate Emission Ratio (Acceptor/Donor) Detection->Ratio Curve Plot Ratio vs. Compound Concentration Ratio->Curve IC50 Determine IC50 Curve->IC50 Radioligand_Binding_Workflow cluster_0 Assay Components cluster_1 Experimental Procedure cluster_2 Data Analysis Membranes Cell Membranes with Target Receptor Incubation Incubate Components Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (e.g., Isoxazole Analog) TestCompound->Incubation Filtration Separate Bound from Free Radioligand Incubation->Filtration Binding Equilibrium Counting Quantify Radioactivity Filtration->Counting SpecificBinding Calculate Specific Binding Counting->SpecificBinding CurveFitting Plot % Inhibition vs. Compound Concentration SpecificBinding->CurveFitting Ki Determine Ki CurveFitting->Ki

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Prepare cell membranes expressing the target receptor of interest. The protein concentration of the membrane preparation should be determined.

  • Assay Setup:

    • In test tubes or a 96-well plate, set up the following conditions:

      • Total Binding: Membranes + Radioligand + Assay Buffer.

      • Non-specific Binding: Membranes + Radioligand + a high concentration of a known unlabeled ligand.

      • Test Compound: Membranes + Radioligand + varying concentrations of the 5-(3-Fluorophenyl)isoxazole analog.

  • Incubation:

    • Incubate the reactions at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion and Future Directions

The 5-phenylisoxazole scaffold remains a fertile ground for the discovery of novel therapeutics. As this guide has illustrated, the systematic exploration of substitutions on the phenyl ring is a powerful strategy for modulating binding affinity. The subtle yet significant impact of a single fluorine atom highlights the precision required in modern drug design.

Advancements in computational chemistry, including molecular docking and free energy perturbation calculations, will continue to refine our ability to predict the binding affinities of novel analogs, thereby accelerating the design-make-test-analyze cycle. However, the empirical data generated from robust experimental techniques like TR-FRET and radioligand binding assays will always be the gold standard for validating these in silico predictions and providing the definitive measure of a compound's interaction with its biological target. The continued application of these integrated approaches will undoubtedly unlock the full therapeutic potential of 5-(3-Fluorophenyl)isoxazole analogs and their derivatives.

References

  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC - PubMed Central. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calcul. Semantic Scholar. [Link]

  • Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. PubMed. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • SAR of isoxazole based new anticancer drugs. ResearchGate. [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. MDPI. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Europe PMC. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

  • Design and synthesis of phenylisoxazole derivatives as novel human acrosin inhibitors. PubMed. [Link]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC - NIH. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. NIH. [Link]

  • Development of dual-acting agents for thromboxane receptor antagonism and thromboxane synthase inhibition. 2. Design, synthesis, and evaluation of a novel series of phenyl oxazole derivatives. PubMed. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engg Journals. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. NIH. [Link]

  • Design and development of benzoxazole derivatives with toll-like receptor 9 antagonism. PubMed. [Link]

  • Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential. ACS Publications. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists. ACS Publications. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(3-Fluorophenyl)isoxazole proper disposal procedures

Topic: 5-(3-Fluorophenyl)isoxazole Proper Disposal Procedures CAS Number: 387358-55-6 Molecular Formula: C₉H₆FNO[1] Core Directive: Operational Safety & Logistics This guide defines the authoritative protocol for the dis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(3-Fluorophenyl)isoxazole Proper Disposal Procedures CAS Number: 387358-55-6 Molecular Formula: C₉H₆FNO[1]

Core Directive: Operational Safety & Logistics

This guide defines the authoritative protocol for the disposal of 5-(3-Fluorophenyl)isoxazole . As a fluorinated heteroaromatic compound, its disposal requires strict adherence to halogenated waste streams.[2] Improper disposal not only violates environmental regulations (RCRA/EPA) but risks the formation of corrosive hydrofluoric acid (HF) during unscrubbed incineration.[2]

Immediate Action Summary:

  • Waste Stream: Solid Halogenated Organic Waste .[1][2]

  • Prohibited: Do NOT dispose of down the drain or in general trash.[1][2] Do NOT mix with non-halogenated solvents (increases disposal cost and complexity).[1][2]

  • Labeling: Must be clearly labeled as "Hazardous Waste - Halogenated Solid."[1][2]

Hazard Identification & Pre-Disposal Handling

While some Safety Data Sheets (SDS) classify this specific isomer as non-hazardous, field experience dictates treating all fluorinated isoxazoles as Irritants (H315, H319, H335) due to the reactive nature of the isoxazole ring and potential biological activity.[2]

Physical & Chemical Properties Relevant to Disposal
PropertyValue/DescriptionDisposal Implication
Physical State White to off-white SolidMust be disposed of as solid waste; do not dissolve in solvent solely for disposal.[1][3]
Melting Point ~96-98°CStable at room temperature; safe for standard solid waste containers.[1][2]
Reactivity Isoxazole ringLight Sensitive: Keep waste containers opaque or amber.[1][2] Incompatible with strong oxidizers and reducing agents.[1][2]
Halogen Content Fluorine (F)Critical: Combustion generates HF gas.[1][2] Requires incineration facilities with wet scrubbers.[1][2]
Segregation Protocol
  • Segregate from: Strong acids, strong bases, and non-halogenated organic waste.[2]

  • Container Selection: High-density polyethylene (HDPE) or glass jars with Teflon-lined caps.[1] Avoid metal containers if moisture is present (corrosion risk from potential hydrolysis).[1][2]

Disposal Procedures: Step-by-Step Workflows

Scenario A: Disposal of Pure Solid Substance
  • Transfer: Carefully transfer the solid 5-(3-Fluorophenyl)isoxazole into a dedicated wide-mouth HDPE waste container .

  • Labeling: Affix a hazardous waste tag immediately.[1][2]

    • Constituents: "5-(3-Fluorophenyl)isoxazole (95%+)"[1]

    • Hazard Checkbox: Toxic, Irritant.[2][4][5]

    • Note: "Contains Organic Fluorine."[1][2]

  • Storage: Cap tightly. Store in a Secondary Containment Tray in a cool, dry chemical waste accumulation area until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate):

  • Identify Solvent:

    • If solvent is Halogenated (e.g., DCM): Pour into "Halogenated Organic Solvent" waste carboy.[2]

    • If solvent is Non-Halogenated (e.g., MeOH): EXCEPTION RULE. Because the solute contains Fluorine, the entire mixture must often be treated as Halogenated Waste depending on the concentration and local incinerator capabilities.[2]

    • Best Practice: Default to the Halogenated Waste stream to prevent damaging incinerators lacking scrubbers.[1][2]

Visualized Workflows

Figure 1: Waste Stream Decision Tree

This logic gate ensures the compound reaches the correct incineration facility, preventing regulatory fines and equipment damage.[2]

WasteDisposalTree Start Start: 5-(3-Fluorophenyl)isoxazole Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Pure Substance Liquid Liquid/Solution StateCheck->Liquid Dissolved SolidAction Place in HDPE Jar Label: 'Solid Halogenated Organic' Solid->SolidAction SolventCheck Check Solvent Type Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent LiquidAction1 Dispose in 'Halogenated Solvent' Carboy HaloSolvent->LiquidAction1 LiquidAction2 Does facility accept F-compounds in Non-Halo stream? NonHaloSolvent->LiquidAction2 Override NO / UNSURE: Default to Halogenated Stream LiquidAction2->Override Standard Protocol Specific YES: Dispose in Non-Halo Stream (Rare) LiquidAction2->Specific Specific Approval Only

Caption: Decision matrix for segregating fluorinated isoxazole waste. Defaulting to halogenated streams protects downstream incineration infrastructure.[2]

Emergency Spill Response Protocol

In the event of a spill, rapid containment is necessary to prevent dust inhalation and environmental contamination.[2]

Figure 2: Spill Cleanup Workflow

SpillResponse Alert 1. Alert & PPE (Nitrile Gloves, N95/P100 Mask, Goggles) Contain 2. Containment Cover with damp absorbent pads to prevent dust Alert->Contain Collect 3. Collection Sweep into dustpan Do NOT use compressed air Contain->Collect Clean 4. Decontamination Wipe surface with soap & water Place wipes in waste container Collect->Clean Dispose 5. Final Disposal Seal in Halogenated Waste container Clean->Dispose

Caption: Step-by-step spill response emphasizing dust suppression to minimize inhalation risks.

Regulatory & Compliance Framework

RCRA Classification (USA)

While 5-(3-Fluorophenyl)isoxazole is not explicitly listed on the EPA's P-list or U-list, it must be characterized by the generator.[1][2]

  • Waste Code: Generally falls under Non-Regulated Hazardous Waste unless mixed with listed solvents.[1][2]

  • Characteristic Check: If the waste exhibits ignitability (D001) or toxicity (D004-D043) due to co-contaminants, apply those codes.[1][2]

  • Best Practice: Many institutions assign a generic internal code for "Halogenated Organic Solids" to ensure it is routed to an incinerator capable of handling HF emissions (e.g., rotary kiln with caustic scrubber).[2]

Why "Halogenated" Matters

Incinerating fluorinated compounds in standard medical waste or non-hazardous incinerators can release Hydrogen Fluoride (HF), a highly corrosive gas that damages the incinerator's refractory lining and violates air emission standards.[2] Always declare the fluorine content.

References

  • PubChem. (2026).[1][2] Compound Summary: 5-(3-Fluorophenyl)isoxazole.[1] National Library of Medicine.[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[1][2][6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.